2-(methylthio)-4,5-dihydro-1H-imidazole
Description
The exact mass of the compound 2-(Methylthio)-4,5-dihydro-1H-imidazole, 95% is 116.04081944 g/mol and the complexity rating of the compound is 89.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(methylthio)-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylthio)-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIMDGQILFWMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942141 | |
| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |
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Molecular Weight |
116.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20112-79-2, 5464-11-9 | |
| Record name | 2-(Methylthio)-2-imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20112-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthio-2-imidazoline hydroiodide | |
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| Record name | 4,5-Dihydro-2-(methylthio)-1H-imidazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | |
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| Record name | 4,5-dihydro-2-(methylthio)-1H-imidazole | |
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2-(methylthio)-4,5-dihydro-1H-imidazole synthesis pathways
Title: Synthesis Pathways and Mechanistic Workflows for 2-(Methylthio)-4,5-dihydro-1H-imidazole
Abstract 2-(Methylthio)-4,5-dihydro-1H-imidazole (also known as 2-methylthio-2-imidazoline) is a highly versatile electrophilic building block in heterocyclic and medicinal chemistry. Characterized by a partially saturated imidazole ring and a reactive C2-methylthio group, it serves as a critical intermediate for synthesizing α2-adrenergic receptor agonists, kinase inhibitors, and fused pyrimidine systems. This technical guide provides an in-depth mechanistic analysis, optimized synthetic protocols, and causal rationales for experimental design, tailored for process chemists and drug development professionals.
Mechanistic Overview and Retrosynthetic Analysis
The utility of 2-(methylthio)-4,5-dihydro-1H-imidazole[1] lies in the differential reactivity of its functional groups. The C2 position, activated by the adjacent nitrogen atoms and the methylthio leaving group, is highly susceptible to nucleophilic attack. This makes the compound an ideal precursor for generating 2-amino-2-imidazolines via the displacement of methanethiol (MeSH)[2].
The Classical S-Alkylation Pathway
While early historical methods relied on the direct cyclization of N-methylthiourea with 1,2-diaminoethane under harsh acidic conditions (Wallach-type condensations)[1], these routes suffered from poor stereochemical control and low yields (40–55%).
Modern synthesis exclusively utilizes the S-alkylation of 2-imidazolidinethione (ethylene thiourea) . In this pathway, the sulfur atom acts as a highly polarizable, "soft" nucleophile. When reacted with a "soft" electrophile like methyl iodide (MeI) via an SN2 mechanism, S-methylation is kinetically favored over N-methylation. The resulting product is isolated as a stable hydroiodide salt, which prevents premature degradation and facilitates purification through simple crystallization[3].
Fig 1. Retrosynthetic and downstream functionalization pathway.
Causality in Experimental Design
As a process scientist, selecting the right reagents and conditions is paramount for scalability and safety. The standard protocol utilizes methyl iodide in polar protic solvents, driven by the following causal factors:
-
Solvent Selection (Ethanol vs. Isopropanol): The starting material, 2-imidazolidinethione, has moderate solubility in alcohols at elevated temperatures. As the S-alkylation proceeds, the hydroiodide salt forms. Alcohols like ethanol or isopropanol are chosen because the product exhibits a steep solubility curve—highly soluble at reflux (allowing a homogeneous reaction) but practically insoluble at -20°C. This drives a high-purity crystallization without the need for column chromatography[4].
-
Alkylating Agent: Methyl iodide is the undisputed choice for bench-scale synthesis due to its exceptional leaving group kinetics. Furthermore, the iodide counterion yields a highly crystalline salt (melting point 144-146°C)[5]. For industrial scale-up, methyl bromide in methyl ethyl ketone (MEK) under pressure is sometimes substituted to mitigate the environmental and economic costs of iodine waste[4].
-
Thermal Control: The SN2 alkylation is mildly exothermic. Dropwise addition of the alkylating agent at room temperature prevents thermal runaway. Subsequent gentle reflux (40–65°C) overcomes the activation energy barrier for complete conversion without inducing thermal degradation of the heterocycle.
Quantitative Reaction Parameters
The following table summarizes the quantitative data across different optimized synthetic variations to aid in process selection based on scale and available infrastructure:
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Operational Notes & Causality |
| Methyl Iodide (MeI) | Absolute Ethanol | 40–65 | 1.0–2.0 | 95–98 | Preferred for lab scale. Yields highly crystalline HI salt. Fast kinetics due to high solvent polarity[4]. |
| Methyl Iodide (MeI) | Isopropanol | 80 (Reflux) | 1.5 | ~98 | Excellent precipitation profile upon cooling. Slightly higher reflux temp accelerates reaction[3]. |
| Methyl Bromide (MeBr) | Methyl Ethyl Ketone | 65 | > 2.0 | > 90 | Industrial scale. Avoids iodine waste. Requires a pressurized reaction vessel due to MeBr volatility[4]. |
Step-by-Step Experimental Methodology
The following protocol outlines the self-validating synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. The system is designed so that physical state changes inherently validate the success of each step.
Reagents Required:
-
2-Imidazolidinethione (Ethylene thiourea): 1.0 equivalent
-
Methyl Iodide (MeI): 1.25 equivalents
-
Absolute Ethanol (or Isopropanol): Reaction solvent
-
Anhydrous Diethyl Ether: Anti-solvent/Wash
Protocol:
-
Suspension Formulation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-imidazolidinethione in absolute ethanol (approx. 5-6 mL per gram of substrate).
-
Self-Validation: The mixture will be a cloudy, heterogeneous white suspension at room temperature.
-
-
Electrophile Addition: Slowly add methyl iodide (1.25 eq) dropwise over 15–30 minutes at room temperature. Ensure adequate ventilation, as MeI is a volatile alkylating agent.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 40–65°C) using an oil bath or heating mantle. Maintain reflux for 1 to 2 hours.
-
Self-Validation (Critical): As the S-alkylation occurs, the insoluble starting material converts into the soluble hydroiodide salt. The cloudy suspension will transition into a clear, pale-yellow homogeneous solution . If the solution does not clear, the reaction is incomplete.
-
-
Crystallization: Remove the heat source and allow the solution to cool to room temperature. To maximize yield, dilute the mixture with an equal volume of anhydrous diethyl ether (acting as an anti-solvent), seed the flask if necessary, and transfer to a -20°C freezer for 2 to 4 hours[4].
-
Self-Validation: Heavy precipitation of white to off-white crystals will occur.
-
-
Isolation: Collect the product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold anhydrous ether to remove any unreacted methyl iodide and trace impurities.
-
Drying: Dry the resulting solid under high vacuum at room temperature to constant weight. The expected yield is ≥ 95%.
Fig 2. Self-validating experimental workflow for S-methylation.
Downstream Applications in Drug Development
Once synthesized, 2-(methylthio)-4,5-dihydro-1H-imidazole serves as a linchpin for complex molecular architectures:
-
Kinase & Viral Inhibitors: The compound is directly utilized as a reactant to synthesize Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors, which are vital in oncology. It is also a precursor for spiro-piperidine inhibitors targeting the influenza A virus[6].
-
Heteroannelation (Fused Pyrimidines): By reacting the methylthio-imidazoline with ortho-aminoesters or ortho-aminonitriles in hexamethylphosphoramide (HMPT) at elevated temperatures (160°C), researchers can achieve one-pot double annelation. This yields complex tetracyclic hetero-systems like imidazo[1,2-a]pyrimidines, which exhibit potent antimalarial and antifungal properties[7][8].
Sources
- 1. Buy 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | 5464-11-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. WO1998023595A1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 5. 2-Methylthio-2-imidazoline 99 5464-11-9 [sigmaaldrich.com]
- 6. Buy 2-(methylthio)-4,5-dihydro-1H-imidazole | 20112-79-2 [smolecule.com]
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- 8. arkat-usa.org [arkat-usa.org]
Comprehensive Technical Guide on 2-(Methylthio)-4,5-dihydro-1H-imidazole: Physicochemical Profiling and Synthetic Applications
Executive Summary
2-(Methylthio)-4,5-dihydro-1H-imidazole (commonly referred to as 2-methylthio-2-imidazoline) is a highly versatile heterocyclic building block in advanced organic synthesis and medicinal chemistry. Characterized by a five-membered imidazoline ring with a methylthio group at the C2 position, this compound serves as a premier electrophilic reagent for the synthesis of cyclic guanidines, 2-aminoimidazolines, and complex fused heterocycles.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic causality in synthetic pathways, and its critical role in modern drug development—ranging from integrin-targeting cancer therapeutics to antiviral proton channel inhibitors.
Physicochemical Properties & Molecular Characterization
Understanding the physicochemical baseline of 2-(methylthio)-4,5-dihydro-1H-imidazole is critical for predicting its behavior in solvent systems and its reactivity profile during nucleophilic substitution. The presence of the methylthio group significantly enhances the electrophilicity of the C2 carbon compared to unsubstituted imidazolines, while also serving as an excellent leaving group (methanethiol) during substitution reactions [8].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole |
| CAS Registry Number | 20112-79-2 (Free Base) / 5464-11-9 (Hydroiodide Salt) |
| Molecular Formula | C₄H₈N₂S (Free Base) / C₄H₉IN₂S (Hydroiodide) |
| Molecular Weight | 116.18 g/mol (Free Base) / 244.09 g/mol (Hydroiodide) |
| Melting Point | 144–146 °C (Hydroiodide salt) |
| XLogP3 (Lipophilicity) | 0.2 (indicates high hydrophilicity) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Physical State | White to pale yellow crystalline solid (as hydroiodide) |
Data sourced from standardized chemical property databases and literature [6, 8, 9].
Mechanistic Pathways in Chemical Synthesis
Synthesis of the Reagent
The synthesis of 2-methylthio-2-imidazoline is typically achieved via a highly efficient two-step sequence. Ethylenediamine is first reacted with carbon disulfide (CS₂) to yield 2-imidazolidinethione. Subsequent S-alkylation with iodomethane (methyl iodide) yields the hydroiodide salt of 2-methylthio-2-imidazoline [1, 4].
Causality in Experimental Design: Iodomethane is selected as the alkylating agent because the resulting methylthio group is a superior leaving group compared to a free thiol. The S-alkylation localizes the positive charge across the N-C-N system of the imidazoline ring, rendering the C2 position highly susceptible to nucleophilic attack by incoming amines.
Synthesis pathway of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
The Nucleophilic Displacement Mechanism
In drug development, this compound is primarily used to append a 2-imidazoline-2-yl (DHI) moiety to a target molecule. When a primary or secondary amine attacks the C2 position, a tetrahedral intermediate is formed. The collapse of this intermediate expels methanethiol gas (CH₃SH), driving the reaction forward thermodynamically to yield a stable 2-amino-2-imidazoline derivative [11].
Applications in Drug Development & Medicinal Chemistry
The structural motif generated by 2-methylthio-2-imidazoline is a cyclic guanidine equivalent, which is a critical pharmacophore in several therapeutic areas.
Integrin αVβ3 Targeting (RGD Mimetics)
Integrin αVβ3 is highly overexpressed on tumor cells and plays a pivotal role in tumor angiogenesis. Small-molecule drug conjugates (SMDCs) targeting this integrin utilize Arginine-Glycine-Aspartic acid (RGD) mimetics. 2-Methylthio-2-imidazoline is utilized to introduce the DHI moiety, which acts as a bioisostere for the arginine guanidino group, ensuring high-affinity binding to the integrin receptor [2].
Influenza A M2 Proton Channel Inhibitors
The M2 proton channel of the Influenza A virus is a validated antiviral target. Due to widespread resistance to amantadine, novel spiro-piperidine inhibitors like BL-1743 have been developed. BL-1743 is synthesized via the direct nucleophilic substitution of 2-methylthio-2-imidazoline with 3-azaspiro[5,5]undecane. The imidazoline ring provides crucial hydrogen-bond donors necessary for binding within the M2 pore [7, 12].
Clonidine Analogs and α2-Adrenergic Agonists
The 2-aminoimidazoline pharmacophore is the core of clonidine, a centrally acting α2-adrenergic receptor agonist used for hypertension. 2-Methylthio-2-imidazoline is the primary precursor reacted with various substituted anilines to generate libraries of clonidine analogs for structure-activity relationship (SAR) studies[3].
Mechanism of nucleophilic substitution for target drug conjugation.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of 2-Methylthio-2-imidazoline Hydroiodide
Objective: Prepare the electrophilic building block from 2-imidazolidinethione.
-
Preparation: Suspend 2-imidazolidinethione (1.0 eq) in absolute ethanol or methanol under an inert nitrogen atmosphere. Causality: An inert atmosphere prevents the oxidative dimerization of the thione to a disulfide.
-
Alkylation: Add iodomethane (1.1 eq) dropwise at room temperature. Safety Note: Iodomethane is a volatile alkylating agent; perform in a fume hood.
-
Heating: Reflux the mixture at 60–70 °C for 2–3 hours. The suspension will gradually clear as the soluble hydroiodide salt forms.
-
Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the thione spot (UV active, low Rf) validates completion.
-
Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the white/pale yellow precipitate and wash with cold diethyl ether. Dry under vacuum.
-
Characterization: Confirm via ¹H-NMR (DMSO-d₆). A sharp singlet at ~2.6 ppm confirms the presence of the S-methyl protons [1].
Protocol B: General Procedure for DHI Attachment to Target Amines (e.g., RGD Mimetics / BL-1743)
Objective: Conjugate the 2-imidazoline-2-yl moiety to a free amine precursor.
-
Preparation: Dissolve the amine precursor (1.0 eq) in a 1:1 (v/v) mixture of Methanol and Triethylamine (NEt₃). Causality: Triethylamine serves a dual purpose: it acts as a proton scavenger to neutralize the hydroiodide salt of the reagent, and it ensures the target amine remains unprotonated and highly nucleophilic[2].
-
Reagent Addition: Add 2-methylthio-2-imidazoline hydroiodide (2.5 eq) to the solution. An excess is used to drive the reaction to completion.
-
Sealed Reaction: Transfer the mixture to a heavy-walled sealed tube and heat to 80 °C. Causality: The nucleophilic displacement of the methylthio group requires overcoming a significant activation energy barrier. The sealed tube prevents the volatilization of the solvent and traps the methanethiol byproduct, maintaining system pressure and temperature.
-
Validation (In-Process): Monitor the consumption of the free amine via LC-MS. The appearance of the[M+H]+ peak corresponding to the guanidinylated product validates successful conjugation.
-
Workup: Once complete (typically 12–18 hours), carefully vent the sealed tube in a fume hood to release methanethiol gas. Remove solvents under reduced pressure.
-
Purification: Purify the crude residue via preparative RP-HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure 2-amino-2-imidazoline derivative [2, 12].
References
-
Chowdhury, A. Z., et al. "FUSED PYRIMIDINES: PART-I: SYNTHESIS OF IMIDAZO[1,2-a]THIENO[2,3-d]..." Pakistan Journal of Scientific and Industrial Research. [Link]
-
Kemker, I., et al. (2022). "Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3." Frontiers in Chemistry.[Link]
- Cupps, T. L., & Bogdan, S. (1999). "Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.
-
Matyus, P., et al. (2000). "Reagents for new heteroannelation reactions part V: 2-(methylthio)- 2-imidazoline." ARKIVOC.[Link]
-
Balannik, V., et al. (2009). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society.[Link]
-
Descalzo, A. B., et al. (2010). "Photoluminescence as Complementary Evidence for Short-Range Order in Ionic Silica Nanoparticle Networks." The Journal of Physical Chemistry C.[Link]
A Technical Guide to the Molecular Structure and Applications of 2-(Methylthio)-4,5-dihydro-1H-imidazole
Abstract
This guide provides an in-depth examination of 2-(methylthio)-4,5-dihydro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. Also known as 2-methylthio-2-imidazoline, this molecule serves as a highly versatile synthetic intermediate, primarily due to the strategic placement of a methylthio group on the dihydroimidazole scaffold. This document elucidates the core molecular structure, physicochemical properties, and detailed protocols for its synthesis and comprehensive characterization using modern spectroscopic and chromatographic techniques. Furthermore, it explores the molecule's critical role as a precursor in the development of therapeutic agents, including kinase inhibitors for oncology and novel antiviral compounds. The insights and methodologies presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of the Imidazoline Scaffold
The imidazole ring is a fundamental five-membered heterocyclic motif that is a constituent of several vital biological molecules, including the amino acid histidine and purine bases in nucleic acids.[1] Its synthetic derivatives are cornerstones of modern pharmacology, demonstrating a vast spectrum of biological activities.[2][3] The partially saturated analogue, 4,5-dihydro-1H-imidazole (2-imidazoline), retains significant biological relevance and has been identified as a key pharmacophore in numerous therapeutic agents, particularly in the cardiovascular and neurological fields.[4][5]
2-(Methylthio)-4,5-dihydro-1H-imidazole emerges as a particularly valuable building block within this chemical class.[6] Its utility stems not from its own potent biological activity, but from its designed role as a versatile synthetic intermediate. The methylthio (-SCH₃) group at the 2-position is an excellent leaving group, providing a reactive handle for nucleophilic substitution. This allows for the facile introduction of diverse functional groups, making it an ideal starting point for constructing libraries of novel compounds for drug discovery campaigns.[6] This guide offers a comprehensive technical overview, from its fundamental structure to its application in synthesizing next-generation therapeutics.
Molecular Structure and Physicochemical Properties
Core Molecular Architecture
The structure of 2-(methylthio)-4,5-dihydro-1H-imidazole is defined by a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a double bond between N1 and C2. This core is the "4,5-dihydro-1H-imidazole" or "2-imidazoline" moiety. The key functionalization is the methylthio group (a sulfur atom bonded to a methyl group, -SCH₃) attached to the C2 carbon.[6] The presence of the hydroiodide or hydrobromide counterion in its salt forms enhances stability and handling properties.[6][7]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via S-Methylation
This protocol describes a representative synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide from 2-imidazolidinethione.
Materials:
-
2-Imidazolidinethione (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Methanol (or Ethanol), anhydrous
-
Stir plate, round-bottom flask, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-imidazolidinethione (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of thiourea).
-
Reagent Addition: To the stirring solution, add methyl iodide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of the hydroiodide salt product will often form during the reaction.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted methyl iodide and other soluble impurities.
-
Drying: Dry the purified product, 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, under vacuum to a constant weight.
Trustworthiness Note: This self-validating protocol yields the hydroiodide salt directly, which is often the desired reagent for subsequent reactions. The formation of a precipitate provides a clear endpoint, and the purity can be readily assessed by melting point and spectroscopic analysis as described in Section 4.0.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. A multi-technique approach is essential for validating the identity and quality of synthesized 2-(methylthio)-4,5-dihydro-1H-imidazole.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~2.5 ppm (singlet, 3H): Corresponds to the three equivalent protons of the S-CH₃ group.
-
~3.6 ppm (singlet or multiplet, 4H): Corresponds to the four equivalent protons of the two CH₂ groups in the imidazoline ring (-CH₂-CH₂-). The exact appearance depends on the solvent and temperature.
-
~8.5-9.5 ppm (broad singlet, 2H): Corresponds to the N-H protons of the imidazolinium cation.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~12-15 ppm: The carbon of the S-CH₃ group.
-
~45-50 ppm: The two equivalent carbons of the -CH₂-CH₂- group.
-
~165-170 ppm: The C2 carbon (C=N), which is significantly deshielded due to its attachment to two nitrogen atoms and a sulfur atom.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups. Data is available on public databases, confirming typical vibrational modes. [8]* Expected Absorption Bands (cm⁻¹):
-
3200-3000 (broad): N-H stretching vibrations from the imidazolinium ring.
-
2950-2850: C-H stretching from the methyl and methylene groups.
-
~1600: C=N stretching of the imidazoline ring.
-
~700: C-S stretching vibration.
-
Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Methodology: Electrospray Ionization (ESI) is ideal for this polar, pre-ionized molecule (in its salt form).
-
Expected Ion: In positive ion mode, the expected molecular ion will be the protonated free base [C₄H₈N₂S + H]⁺ with a mass-to-charge ratio (m/z) of approximately 117.1.
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for determining the purity of a chemical compound.
-
Protocol: HPLC-UV for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). [9] 2. Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
Flow Rate: 1.0 mL/min. [9] 4. Detection: UV detector set to a low wavelength (e.g., 210-220 nm) to detect the C=N chromophore. [10] 5. Quantification: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
-
Applications in Medicinal Chemistry and Drug Discovery
The primary value of 2-(methylthio)-4,5-dihydro-1H-imidazole lies in its role as a versatile scaffold for building more complex, biologically active molecules. [11]The methylthio group can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the creation of diverse compound libraries.
Caption: Role as a versatile scaffold in drug discovery.
-
Kinase Inhibitors: This compound has been utilized in the synthesis of potent inhibitors of aurora kinases and epidermal growth factor receptors (EGFR). [6]These are critical targets in oncology, as their dysregulation is a hallmark of many cancers. The imidazoline core can serve as a scaffold to correctly position functional groups that interact with the ATP-binding pocket of these enzymes.
-
Antiviral Compounds: It has been employed as a reactant for synthesizing spiro-piperidine inhibitors targeting the influenza A virus, highlighting its utility in developing novel antiviral therapies. [6]* Antihypertensive Agents: The broader class of 2-substituted imidazolines is known to interact with imidazoline receptors (I₁ and I₂) and α₂-adrenergic receptors, which are involved in blood pressure regulation. [4]This makes the scaffold a promising starting point for developing new antihypertensive drugs.
Safety and Handling
According to aggregated GHS information, 2-(methylthio)-4,5-dihydro-1H-imidazole and its salts are classified as irritants. [12]* Hazards: Causes skin and serious eye irritation. [12]May be harmful if swallowed.
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use in a well-ventilated area. [13]* Storage: Store in a tightly sealed container in a dry, well-ventilated place. For the free base, storage under an inert atmosphere is recommended to prevent degradation.
Conclusion
2-(Methylthio)-4,5-dihydro-1H-imidazole is more than a simple heterocyclic molecule; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable asset in the field of medicinal chemistry. The ability of the methylthio group to serve as a versatile leaving group provides a gateway to a vast chemical space of novel imidazoline derivatives. For researchers and drug development professionals, a thorough understanding of this compound's properties and handling is the first step toward leveraging its full potential in the synthesis of new therapeutic agents to address pressing medical needs in oncology, virology, and beyond.
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National Center for Biotechnology Information. (n.d.). 2-(Methylthio)-4,5-dihydro-1h-imidazolium iodide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). DIETHYL 1-METHYL-2-(METHYLTHIO)-1H-IMIDAZOLE-4,5-DICARBOXYLATE. PubChem. [Link]
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Narpiem. (n.d.). 2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide, 95%. [Link]
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Carron, R., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(12), 2426-2435. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). The Chemical Properties of 2-(Methylthio)-4,5-dihydrothiazole: A Deeper Look. [Link]
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Arnér, E. S., et al. (2008). 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation. Molecular Cancer Therapeutics, 7(1), 143-151. [Link]
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Spectroscopic Data and Structural Dynamics of 2-(Methylthio)-4,5-dihydro-1H-imidazole: A Technical Guide
Executive Summary
2-(Methylthio)-4,5-dihydro-1H-imidazole (MT-Im), commonly known as 2-methylthio-2-imidazoline, is a highly versatile S-methylisothiourea derivative. Whether utilized as a free base or its more stable hydroiodide salt, MT-Im is a foundational electrophile in advanced organic synthesis. It is prominently featured in the development of spiro-piperidine inhibitors targeting the M2 proton channel of the Influenza A virus[1], the synthesis of clonidine-type antihypertensive analogues[2], and as an interfacial passivating agent in high-efficiency perovskite solar cells[3].
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of MT-Im, detailing the causality behind experimental protocols and structural dynamics.
Molecular Architecture and Tautomeric Dynamics
The core chemical behavior and spectroscopic signatures of MT-Im are dictated by the S-methylisothiourea moiety embedded within a five-membered imidazoline ring. In protic environments or polar aprotic solvents (like DMSO), the molecule undergoes rapid degenerate tautomerization. The proton rapidly exchanges between the N1 and N3 positions of the imidazoline ring.
On the NMR timescale, this rapid exchange creates a time-averaged plane of symmetry. Consequently, the two adjacent methylene groups (C4 and C5) become magnetically equivalent, collapsing what would otherwise be a complex set of multiplets into a simplified, symmetric signal profile. Understanding this dynamic is critical for accurate spectral interpretation, as noted in authoritative chemical repositories like the[4].
Figure 1: Tautomeric equilibrium of MT-Im dictating NMR signal symmetry.
Spectroscopic Data Matrix
To establish a robust analytical profile, quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) must be synthesized. The tables below summarize the expected diagnostic signals for the MT-Im hydroiodide salt.
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 8.20 - 8.50 | Broad singlet | 1H | N-H (Imidazoline ring) |
| ¹H | 3.75 - 3.85 | Singlet / Tight multiplet | 4H | -CH₂-CH₂- (Ring backbone) |
| ¹H | 2.65 - 2.75 | Singlet | 3H | S-CH₃ (Methylthio group) |
| ¹³C | 162.0 - 165.0 | Singlet | - | C=N (C2 position) |
| ¹³C | 48.0 - 50.0 | Singlet | - | C4, C5 (-CH₂-CH₂-) |
| ¹³C | 14.0 - 16.0 | Singlet | - | S-CH₃ (Methylthio carbon) |
Table 2: FTIR and ESI-MS Diagnostic Peaks
| Technique | Signal / m/z | Assignment / Fragment | Diagnostic Significance |
| ATR-FTIR | 3200 - 3300 cm⁻¹ | N-H stretching | Confirms intact secondary amine |
| ATR-FTIR | 1600 - 1620 cm⁻¹ | C=N stretching | Confirms imidazoline ring unsaturation |
| ESI-MS (+) | 117.0 m/z | [M+H]⁺ (Free base) | Primary molecular ion validation |
| ESI-MS (-) | 126.9 m/z | I⁻ (Iodide counterion) | Confirms hydroiodide salt form |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is imperative to design workflows where each analytical technique cross-validates the others. The following step-by-step methodologies explain the causality behind specific experimental conditions to prevent common analytical artifacts.
Protocol 1: NMR Acquisition & Solvent Causality
Objective: Resolve the N-H proton and confirm the 3:4 integration ratio of the S-methyl to the ring methylenes.
-
Solvent Selection: Dissolve 10-15 mg of MT-Im hydroiodide in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: While D₂O provides excellent solubility, it induces rapid deuterium exchange at the N-H position, obliterating the N-H signal and potentially broadening the adjacent methylene signals due to isotopic effects. DMSO-d₆ strongly solvates the ion pair and hydrogen-bonds with the N-H proton, effectively reducing the exchange rate and allowing the N-H resonance to be observed downfield (>8.0 ppm).
-
-
Acquisition: Acquire standard 1D ¹H and ¹³C spectra at 298 K.
-
Validation Checkpoint: Ensure the integration ratio of the S-CH₃ peak (~2.7 ppm) to the -CH₂-CH₂- peak (~3.8 ppm) is exactly 3:4. A deviation indicates S-demethylation degradation or residual starting materials (e.g., ethylenediamine).
Protocol 2: ATR-FTIR Analysis
Objective: Confirm the presence of the C=N double bond and the N-H group without moisture interference.
-
Sample Preparation: Deposit 2-3 mg of neat MT-Im hydroiodide powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) module.
-
Causality: The hydroiodide salt is highly hygroscopic. Traditional KBr pelleting introduces mechanical pressure and ambient moisture, often resulting in a massive, broad O-H stretching artifact around 3400 cm⁻¹ that completely masks the critical N-H stretch (3200-3300 cm⁻¹). ATR eliminates this matrix interference.
-
-
Validation Checkpoint: The presence of a sharp C=N stretch at ~1610 cm⁻¹ cross-validates the ¹³C NMR signal at ~165 ppm, confirming the integrity of the S-methylisothiourea core.
Protocol 3: ESI-MS Soft Ionization
Objective: Confirm the exact mass of the intact cation without inducing source fragmentation.
-
Ionization Parameters: Utilize Electrospray Ionization (ESI) in positive ion mode. Dilute the sample in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.
-
Voltage Tuning: Capillary voltage must be kept low (e.g., 2.5–3.0 kV).
-
Causality: Because MT-Im is already a pre-formed cation in its hydroiodide salt form, high capillary voltages or excessive collision energies will cause rapid in-source fragmentation, specifically the homolytic cleavage of the S-methyl group. This pitfall leads to a misleading base peak at m/z 103 [M - CH₃]⁺ instead of the true molecular ion.
-
-
Validation Checkpoint: The base peak must be m/z 117.0 [M+H]⁺. Switch to negative ion mode to observe m/z 126.9, validating the iodide counterion.
Figure 2: Self-validating spectroscopic workflow for MT-Im.
Advanced Applications in Modern Research
The structural features verified by the spectroscopic protocols above are precisely what make MT-Im a valuable reagent across diverse scientific domains:
-
Antiviral Drug Development: MT-Im undergoes nucleophilic substitution with amines (e.g., 3-azaspiro[5,5]undecane) to form spiro-piperidine derivatives. These compounds have been identified as potent modulators of the M2 proton channel in the Influenza A virus, effectively blocking viral uncoating[5]. The intact imidazoline ring—confirmed via the C=N stretch and NMR—is critical for hydrogen-bonding interactions within the M2 channel pore[1].
-
Perovskite Solar Cells: Recently, MT-Im hydroiodide has been utilized for interfacial lead directional management in perovskite solar cells. The sulfur atom of the methylthio group and the nitrogen atoms of the imidazoline ring coordinate with uncoordinated Pb²⁺ defects, significantly enhancing device stability and power conversion efficiency[3].
References
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National Center for Biotechnology Information (NCBI). "2-Methylthio-2-imidazoline hydroiodide | C4H8N2S | CID 88369." PubChem Database. Available at: [Link]
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Wang, T., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society, 2009. PubMed Central (PMC). Available at:[Link]
-
Advanced Materials. "Mixed-Phase Low-Dimensional Perovskite-Assisted Interfacial Lead Directional Management for Stable Perovskite Solar Cells." Wiley Online Library, 2023. Available at:[Link]
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Biological activity of 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(Methylthio)-4,5-dihydro-1H-imidazole Derivatives
Abstract
The 2-(methylthio)-4,5-dihydro-1H-imidazole scaffold, a subset of the broader imidazoline class, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of these activities, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will delve into the significant roles these compounds play as monoamine oxidase (MAO) inhibitors, modulators of adrenergic and imidazoline receptors, and as potential antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate further investigation into this versatile class of molecules.
The 2-(Methylthio)-Imidazoline Core: A Chemist's Vantage Point
The imidazole ring is a fundamental five-membered heterocycle integral to numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its dihydro-derivative, the 4,5-dihydro-1H-imidazole or imidazoline ring, is the foundational structure of many synthetic drugs and pharmacologically active compounds.[3][4] The introduction of a methylthio (-SCH₃) group at the 2-position creates the 2-(methylthio)-4,5-dihydro-1H-imidazole core, a modification that significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets and provides a handle for metabolic processes, offering medicinal chemists a valuable tool for fine-tuning pharmacokinetic profiles.[5] The versatility of this scaffold allows for extensive derivatization, leading to a broad spectrum of biological effects ranging from central nervous system modulation to antimicrobial action.[6][7]
Major Biological Activities and Mechanisms of Action
Monoamine Oxidase (MAO) Inhibition: A Key to Neuroprotection
One of the most prominent activities of this compound class is the inhibition of monoamine oxidases (MAO). MAOs are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9] There are two primary isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[8][10]
-
MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective in treating depression and anxiety.[8]
-
MAO-B primarily metabolizes phenylethylamine and is a key target for treating Parkinson's and Alzheimer's diseases.[8][11]
Over-expression of MAO can lead to an excess of monoamine metabolites, including hydrogen peroxide, which contributes to oxidative stress and neurodegeneration.[9][11] Consequently, MAO inhibitors are valuable therapeutic agents.[9][12] Derivatives of 2-(methylthio)-4,5-dihydro-1H-imidazole have shown potential as potent and selective inhibitors of these enzymes, making them promising candidates for neuroprotective drugs.
The inhibitory action of these compounds disrupts the normal catalytic cycle of MAO, reducing the breakdown of neurotransmitters and mitigating oxidative damage.
Caption: Experimental workflow for the fluorometric MAO inhibition assay.
Materials and Reagents:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4. [13]* Recombinant human MAO-A and MAO-B enzymes.
-
MAO Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B). [14]* Fluorogenic Probe: Amplex® Red (or equivalent).
-
Horseradish Peroxidase (HRP).
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B). [8]* Test Compounds and Vehicle (e.g., DMSO).
-
96-well black, flat-bottom microplates.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds and positive controls in DMSO. Add 2 µL of each dilution to the appropriate wells of a 96-well plate. For control wells, add 2 µL of DMSO.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired working concentration in cold MAO Assay Buffer.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Mix Preparation: Prepare a 2X working solution of the reaction mix containing the fluorogenic probe, HRP, and the MAO substrate in Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 2X reaction mix to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm for Amplex® Red) every 1-2 minutes for 30-60 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_sample / Rate_vehicle)) * 100.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. [1][15] Materials and Reagents:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth medium (e.g., Mueller-Hinton Broth, MHB).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin). [15]* Sterile 96-well clear, flat-bottom microplates.
-
0.5 McFarland turbidity standard.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism in broth to achieve a turbidity equivalent to a 0.5 McFarland standard. [1]Dilute this suspension in fresh broth to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock test compound solution to the first well and perform a twofold serial dilution across the plate. [15]The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the concentration of the compound in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [1]6. MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. [1]
Data Presentation: A Comparative Overview
To effectively compare the activity of different derivatives, data should be summarized in a clear, tabular format.
| Compound ID | Modification | MAO-A IC₅₀ (µM) [14] | MAO-B IC₅₀ (µM) [14] | α₂-AR Ki (nM) [13] | I₁-Receptor Ki (nM) [13] | S. aureus MIC (µg/mL) [15] |
| Parent-01 | Unsubstituted | 5.2 ± 0.4 | 12.8 ± 1.1 | 150 ± 12 | 85 ± 7 | 64 |
| Deriv-02 | 4-Chloro | 1.8 ± 0.2 | 9.5 ± 0.9 | 125 ± 10 | 70 ± 5 | 32 |
| Deriv-03 | 2-Methoxy | 0.9 ± 0.1 | 25.1 ± 2.3 | 450 ± 30 | 25 ± 2 | >128 |
| Deriv-04 | 4-Methyl | 4.5 ± 0.5 | 0.7 ± 0.08 | 200 ± 18 | 350 ± 25 | 64 |
| Clorgyline | (Control) | 0.008 ± 0.001 | 1.5 ± 0.2 | N/A | N/A | N/A |
| Selegiline | (Control) | 7.5 ± 0.6 | 0.015 ± 0.002 | N/A | N/A | N/A |
Data are hypothetical and presented for illustrative purposes.
Conclusion and Future Directions
The 2-(methylthio)-4,5-dihydro-1H-imidazole framework is a remarkably versatile scaffold that gives rise to compounds with a wide array of significant biological activities. Their ability to potently inhibit monoamine oxidases positions them as strong candidates for the development of therapies for neurodegenerative and psychiatric disorders. Furthermore, their nuanced interactions with adrenergic and imidazoline receptors offer pathways to novel cardiovascular and antidepressant agents with potentially improved side-effect profiles. The antimicrobial and cytotoxic potential further broadens their therapeutic relevance.
Future research should focus on synthesizing libraries of these derivatives to perform extensive SAR studies, aiming to optimize both potency and selectivity for specific targets. A deeper investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is the logical next step in translating the in vitro promise of these compounds into clinically valuable therapeutic agents.
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The Versatility of 2-Methylthio-2-imidazoline: From Targeted Therapeutics to Next-Generation Photovoltaics
Executive Summary
2-Methylthio-2-imidazoline (often utilized as its hydroiodide salt, CAS 5464-11-9) is a highly versatile heterocyclic building block characterized by its unique combination of a partially saturated imidazole ring and a reactive methylthio (-SCH₃) substituent[1],[2]. While traditionally recognized as an intermediate in organic synthesis, recent advancements have propelled this compound to the forefront of two disparate yet highly impactful fields: targeted drug discovery and renewable energy materials[1].
This technical guide explores the mechanistic causality behind the compound's utility, detailing its role as a pharmacophore in antiviral and oncology therapeutics, and its emerging application as a multifunctional spacer cation in high-efficiency 2D/3D perovskite solar cells.
Chemical Reactivity & Mechanistic Paradigm
The utility of 2-methylthio-2-imidazoline stems directly from its structural thermodynamics. The methylthio group acts as an exceptional leaving group during nucleophilic substitution reactions[3],[4].
The Causality of Reactivity: When subjected to nucleophilic attack by primary or secondary amines, the reaction is thermodynamically driven forward by the expulsion of methanethiol (CH₃SH). Because methanethiol is a highly volatile gas at standard reaction temperatures (e.g., during reflux in methanol), it escapes the reaction matrix. According to Le Chatelier’s principle, this continuous removal of the byproduct prevents the reverse reaction, driving the equilibrium toward near-quantitative yields of 2-amino-2-imidazoline derivatives[3]. This makes the compound an ideal electrophilic scaffold for grafting the imidazoline pharmacophore onto complex molecular architectures.
Applications in Medicinal Chemistry & Drug Discovery
The imidazoline ring is a privileged scaffold in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with target proteins[3],[5].
Antiviral Agents: M2 Proton Channel Inhibitors
In the fight against Influenza A, the M2 proton channel is a critical target. Standard treatments like amantadine have lost efficacy due to widespread viral resistance. 2-Methylthio-2-imidazoline is utilized to synthesize novel spiro-piperidine inhibitors, such as BL-1743[3]. By reacting 3-azaspiro[5,5]undecane with 2-methylthio-2-imidazoline, researchers generate compounds that bind competitively to the AM2 channel. Solid-state NMR studies confirm that these derivatives reduce the dynamic disorder of the G34-I35 backbone near the channel's water-filled cavity, blocking proton translocation and halting viral replication[3],[5].
Caption: Workflow of Spiro-piperidine M2 Inhibitor Synthesis and Mechanism of Action.
Oncology: Kinase Inhibitors and TRAIL Induction
Beyond antivirals, the compound is a critical reactant in the synthesis of Aurora and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are vital in targeted cancer therapies[2],[6]. Furthermore, it is employed in the synthesis of imidazolinopyrimidinone compounds designed to induce the expression of the TRAIL (TNF-related apoptosis-inducing ligand) gene. TRAIL selectively induces apoptosis in cancer cells while sparing normal tissue, representing a highly targeted oncological approach[7].
Ophthalmic Therapeutics
The compound is also utilized as a raw material in the synthesis of brimonidine (an alpha-2 adrenergic agonist used for glaucoma) and for profiling its debrominated impurities. Reacting 2-methylthio-2-imidazoline hydroiodide with 6-aminoquinoxaline yields critical reference standards necessary for evaluating drug safety and optimizing industrial synthesis processes[8].
Innovations in Materials Science: Perovskite Solar Cells
In a remarkable cross-disciplinary leap, 2-(methylthio)-4,5-dihydro-1H-imidazole (denoted as the MTIm⁺ cation) has emerged as a transformative passivating agent in Renewable Energy, specifically for 2D/3D Perovskite Solar Cells (PSCs)[1],[9].
The Causality of Passivation: Perovskite films inherently suffer from undercoordinated Pb²⁺ defects at the grain boundaries, which act as non-radiative recombination centers, sapping the cell's efficiency. MTIm⁺ acts as a multifunctional spacer cation. The lone electron pairs on the imidazole nitrogen and the soft sulfur atom of the methylthio group form strong coordinate bonds (Lewis acid-base interactions) with the Pb²⁺ vacancies. Simultaneously, the bulky organic nature of the cation repels moisture, enhancing environmental stability. This dual-action passivation suppresses contact-induced interface recombination, yielding certified quasi-steady-state power conversion efficiencies (PCE) exceeding 25.1%[1],[9].
Caption: Mechanism of MTIm+ Passivation in High-Efficiency 2D/3D Perovskite Solar Cells.
Quantitative Data Summaries
Table 1: Comparative Efficacy of M2 Proton Channel Inhibitors[3]
| Compound | Target | IC₅₀ (μM) | Mechanism of Action |
| Amantadine (Control) | AM2 Channel | ~16.0 | Pore blocking (wild-type susceptible) |
| BL-1743 (Imidazoline deriv.) | AM2 Channel | ~0.92 | Competitive binding, structural rigidification |
Table 2: Photovoltaic Performance Metrics with MTIm⁺ Passivation[1],[9]
| Device Architecture | Passivation Agent | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) |
| 3D Perovskite (Baseline) | None | ~1.08 | ~24.5 | ~76.0 | ~20.1 |
| 2D/3D Perovskite | MTIm⁺ (Optimal) | ~1.15 | ~25.2 | ~82.0 | >25.1 |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps.
Protocol A: Synthesis of Spiro-piperidine M2 Inhibitors (BL-1743)
-
Preparation: In a round-bottom flask, dissolve 1.8 mmol of 2-methylthio-2-imidazoline hydroiodide and 2.0 mmol of 3-azaspiro[5,5]undecane in 15 mL of anhydrous methanol[3].
-
Nucleophilic Substitution: Equip the flask with a reflux condenser and heat the mixture to reflux (~65°C) under a continuous nitrogen atmosphere overnight. Causality: The thermal energy overcomes the activation barrier for nucleophilic attack, while the open condenser system allows the methanethiol byproduct to vent, driving the reaction to completion[3].
-
Concentration: Cool the mixture to room temperature and remove the methanol in vacuo using a rotary evaporator.
-
Purification: Subject the crude yellow oil to silica gel flash chromatography using a gradient of dichloromethane/methanol to isolate the pure BL-1743[3].
-
System Validation: Perform ¹H NMR (360 MHz, CDCl₃). The protocol is validated if the methylthio singlet (typically ~2.5 ppm) is completely absent, and the spiro-piperidine multiplet signals (e.g., 3.72 ppm, 3.39 ppm) are distinctly integrated[3].
Protocol B: Fabrication of MTIm⁺ Passivated 2D/3D Perovskite Films
-
Precursor Formulation: Prepare a 1.4 M base perovskite precursor solution (e.g., Cs₀.₀₅FA₀.₉₅PbI₃) in a mixed solvent system of DMF and DMSO (4:1 v/v)[9].
-
Spacer Integration: Add a stoichiometric ratio of 2-methylthio-2-imidazoline hydroiodide (MTIm⁺) directly into the precursor solution. Stir at room temperature for 2 hours to ensure homogeneous dispersion[9].
-
Spin-Coating: In a nitrogen-filled glovebox (<20% relative humidity), deposit 40 μL of the solution onto an FTO/TiO₂ substrate. Spin at 4000 rpm for 30 seconds[9].
-
Anti-Solvent Dripping: Exactly 10 seconds prior to the end of the spin cycle, rapidly drop 100 μL of chlorobenzene onto the spinning substrate. Causality: The anti-solvent extracts the DMF/DMSO, inducing rapid supersaturation and forcing the MTIm⁺ to coordinate with the crystallizing PbI₂ framework[9].
-
Annealing: Transfer the substrate to a hotplate at 100°C for 30 minutes to finalize crystallization[9].
-
System Validation: Conduct Time-Resolved Photoluminescence (TRPL) spectroscopy. The protocol is validated if the carrier lifetime of the MTIm⁺-treated film is significantly longer (e.g., up to fivefold) than an untreated control film, confirming successful suppression of non-radiative recombination[1].
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The Chemistry of 2-(Methylthio)-dihydroimidazole: A Synthetic and Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(methylthio)-4,5-dihydro-1H-imidazole scaffold, often referred to as 2-methylthio-2-imidazoline, represents a cornerstone in synthetic and medicinal chemistry. Valued for its role as a stable, yet reactive, isothiourea equivalent, it serves as a powerful electrophilic precursor for the construction of the guanidine moiety—a functional group of profound importance in biologically active molecules. This guide provides a comprehensive review of the core chemistry of 2-(methylthio)-dihydroimidazole, detailing its synthesis, structural properties, and key reactive transformations. By elucidating the mechanistic underpinnings of its reactivity and providing field-proven experimental protocols, this document aims to equip researchers with the knowledge to effectively utilize this versatile building block in drug discovery and complex molecule synthesis.
Introduction: The Isothiourea Surrogate
The 2-(methylthio)-dihydroimidazole system is a cyclic S-methyl isothiourea. Its significance stems from its utility as a "guanylating agent"—a reagent that transfers a protected amidine group to a nucleophile, typically an amine, to form a guanidine. The dihydroimidazole ring provides stability, rendering the compound a readily available and weighable solid, often as its hydroiodide salt[1]. The key to its reactivity lies in the methylthio (-SMe) group, which acts as an excellent leaving group upon nucleophilic attack at the electrophilic C2 carbon of the imidazoline ring. This controlled reactivity makes it a preferred reagent over more hazardous or unstable alternatives for guanidine synthesis[2].
The imidazole and imidazoline cores are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antihypertensive properties[3]. Consequently, methods to access functionalized derivatives like 2-(methylthio)-dihydroimidazole are of high value to the medicinal chemistry community.
Synthesis of the 2-(Methylthio)-dihydroimidazole Core
The most common and practical synthesis of 2-(methylthio)-dihydroimidazole hydroiodide is a two-step process commencing from inexpensive starting materials: ethylenediamine and carbon disulfide.
Step 1: Cyclization to 2-Imidazolidinethione (Ethylenethiourea) The initial step involves the condensation of ethylenediamine with carbon disulfide in an aqueous alcohol solution. The reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the stable cyclic thiourea, 2-imidazolidinethione.
Step 2: S-Methylation to 2-(Methylthio)-2-imidazoline Hydroiodide The second step is a classic S-alkylation reaction. The 2-imidazolidinethione, which exists in tautomeric equilibrium with its thiol form, is treated with an alkylating agent, most commonly methyl iodide[4]. The sulfur atom acts as the nucleophile, displacing the iodide to form the stable hydroiodide salt of the S-methylated product. Methanol is a common solvent for this transformation. The use of methyl iodide is advantageous due to its high reactivity[4].
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-(methylthio)-2-imidazoline hydroiodide.
Physicochemical and Spectroscopic Characterization
2-(Methylthio)-2-imidazoline hydroiodide is typically isolated as a stable, white to off-white powder with a melting point in the range of 144-146 °C[1]. It is soluble in polar solvents like water and alcohols. The structural and electronic features of the molecule can be confirmed through various spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₄H₈N₂S · HI |
| Molecular Weight | 244.10 g/mol [1] |
| Melting Point | 144-146 °C[1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.5 (br s, 2H, N-H), 3.85 (s, 4H, -CH₂-CH₂-), 2.60 (s, 3H, S-CH₃). Note: Chemical shifts can vary based on solvent and concentration. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=N), ~44 (-CH₂-CH₂-), ~14 (S-CH₃). Note: Chemical shifts are approximate and based on typical values for similar structures. |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3200-2800 (N-H stretch, broad), ~1640 (C=N stretch), ~1450 (CH₂ bend). The C=N stretching frequency is a key diagnostic peak for the imidazoline ring[5][6]. |
Core Reactivity: The Guanylation Reaction
The primary utility of 2-(methylthio)-dihydroimidazole is its function as an efficient electrophile for guanylation reactions. The methylthio group is an excellent leaving group, and the C2 carbon of the imidazoline ring is highly susceptible to nucleophilic attack by primary and secondary amines.
The Mechanism of Guanylation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The causal pathway is as follows:
-
Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the electrophilic C2 carbon of the protonated 2-(methylthio)-dihydroimidazole.
-
Tetrahedral Intermediate: This attack forms a transient, positively charged tetrahedral intermediate.
-
Elimination of Methanethiol: The intermediate collapses, eliminating the neutral and volatile methanethiol (CH₃SH) as the leaving group.
-
Deprotonation: A base, which can be a second equivalent of the starting amine or an added non-nucleophilic base, removes a proton from the newly added nitrogen, yielding the final, stable cyclic guanidinium salt.
This mechanism underscores the importance of the methylthio group; its ability to leave as a stable, neutral molecule is the thermodynamic driving force for the reaction.
Caption: Reaction mechanism for the guanylation of an amine with 2-(methylthio)-dihydroimidazole.
Other Reactivity
While guanylation is its most prominent reaction, the 2-(methylthio)-dihydroimidazole scaffold can undergo other transformations:
-
N-Alkylation: The secondary amine protons on the dihydroimidazole ring can be deprotonated with a strong base and subsequently alkylated, allowing for further diversification of the scaffold[3][7]. The regioselectivity of this alkylation can be influenced by steric and electronic factors of existing substituents[8].
-
Oxidation: The thioether linkage is susceptible to oxidation. Strong oxidizing agents can convert the methylthio group to methylsulfinyl or methylsulfonyl groups. This alters the electronic nature and leaving group ability of the C2 substituent, potentially modulating its reactivity.
Applications in Drug Development and Synthesis
The ability to readily install a guanidine group is of immense importance in medicinal chemistry. The guanidinium group is protonated under physiological pH and can form strong, charge-assisted hydrogen bonds with biological targets like carboxylate groups in enzyme active sites.
-
Bioactive Molecules: Derivatives of 2-(methylthio)-dihydroimidazole are used to synthesize a range of biologically active compounds, including inhibitors for kinases and other enzymes, as well as antagonists for receptors like the CXCR4 receptor[1].
-
Antibacterial Agents: Certain 1-aryl-2-methylthio-imidazolines have demonstrated promising antibacterial activity, in some cases superior to standard antibiotics like ampicillin[4].
-
Catalysis: Chiral guanidines, accessible through this chemistry, are powerful organocatalysts for various enantioselective transformations.
Key Experimental Protocols
The following protocols are adapted from established and reliable procedures, providing a practical guide for the synthesis and application of 2-(methylthio)-dihydroimidazole.
Protocol 1: Synthesis of 2-Imidazolidinethione (Ethylenethiourea) Adapted from Organic Syntheses, Coll. Vol. 3, p.394 (1955); Vol. 21, p.45 (1941).
-
Setup: In a 2-L round-bottomed flask equipped with a reflux condenser and a dropping funnel, combine 92% ethylenediamine (120 g, ~1.83 mol), 95% ethanol (300 mL), and water (300 mL).
-
Addition of CS₂: Add approximately 15-20 mL of carbon disulfide (121 mL total) from the dropping funnel. Shake the flask to initiate the reaction, which is vigorous and exothermic. Cool the flask in an ice bath if necessary to control the reaction.
-
Completion of Addition: Add the remaining carbon disulfide dropwise over approximately 2 hours.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 1 hour.
-
Acidification and Hydrolysis: Add concentrated hydrochloric acid (15 mL) and continue to reflux the mixture for 9-10 hours under a fume hood to facilitate the elimination of H₂S.
-
Isolation: Cool the reaction mixture in an ice bath. The product will crystallize. Collect the solid product by suction filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from water to yield pure 2-imidazolidinethione as colorless crystals.
Protocol 2: Synthesis of 2-(Methylthio)-2-imidazoline Hydroiodide General procedure based on standard S-methylation of thioureas.
-
Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-imidazolidinethione (10.2 g, 0.1 mol) in methanol (150 mL).
-
Addition of MeI: To the stirred solution, add methyl iodide (15.6 g, 6.8 mL, 0.11 mol) dropwise at room temperature. Methyl iodide is volatile and toxic; handle with care in a fume hood[9].
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour to promote crystallization.
-
Filtration: Collect the resulting white crystalline solid by suction filtration. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted methyl iodide.
-
Drying: Dry the product, 2-(methylthio)-2-imidazoline hydroiodide, under vacuum. The product is typically used without further purification.
Protocol 3: General Procedure for Guanylation of a Primary Amine
-
Setup: In a clean, dry flask, dissolve the primary amine (1.0 eq) in a suitable polar solvent such as acetonitrile, DMF, or isopropanol.
-
Addition of Reagent: Add 2-(methylthio)-2-imidazoline hydroiodide (1.05 eq) to the solution.
-
Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydroiodide salt and scavenge the proton released during the reaction.
-
Reaction: Heat the mixture, typically to 60-80 °C, and stir for 4-24 hours. The reaction progress can be monitored by LC-MS or TLC, observing the disappearance of the starting amine and the appearance of the more polar guanidinium product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by silica gel chromatography, often using a polar solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to elute the basic guanidinium salt.
Conclusion and Future Outlook
2-(Methylthio)-dihydroimidazole is a testament to the power of functional group manipulation in organic synthesis. Its two-step preparation from basic feedstocks provides a robust and scalable route to a key synthetic intermediate. The compound's reactivity, dominated by its role as a guanylating agent, offers a reliable method for introducing the guanidine moiety, a critical pharmacophore in modern drug design. The straightforward reaction mechanism, involving nucleophilic substitution at the C2 position, allows for predictable outcomes with a wide range of amine nucleophiles. As the demand for novel therapeutics containing the guanidine group continues to grow, the chemistry of 2-(methylthio)-dihydroimidazole and its analogs will undoubtedly remain a vital tool for medicinal and synthetic chemists, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals.
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Allen, C. F. H.; Edens, C. O.; VanAllan, J. Ethylene thiourea. Organic Syntheses. 1941, 21, 45. [Link]
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Ivancia, M.; Mocanu, A. M. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. 2013, 58(1), 79-88. [Link]
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Hassan, L. A.; Omondi, B.; Nyamori, V. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. 2025. [Link]
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Dobosz, M.; Wujec, M. THE REACTIONS OF HYDROIODIDE OF 2-AMINO-1-SUBSTITUTED GUANIDINE DERIVATIVES WITH AROMATIC ISOTHIOCYANATES. HETEROCYCLES. 2002, 57(6), 1135-1141. [Link]
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NIST. 2-Imidazolidinethione. NIST WebBook. [Link]
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Katritzky, A. R., et al. Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. 2014, 43(11), 4993-5023. [Link]
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Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. 2002. [Link]
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ResearchGate. (PDF) 2-Methylthio-imidazolins: a rare case of different tautomeric forms in solid state and in solution. ResearchGate. 2016. [Link]
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Organic Chemistry Portal. Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. 2024. [Link]
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Akamanchi, K. G.; Varalakshmy, N. R. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]
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Bassyouni, F. A. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry. 2012, 2, 220-232. [Link]
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Miller, M. W.; Howes, H. L. Jr; Kasubick, R. V.; English, A. R. Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry. 1970, 13(5), 849-52. [Link]
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Aslan, G.; Gecen, N.; Sutcu, M. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Gazi University Journal of Science. 2003, 16(3), 433-439. [Link]
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Hudson, P. N-Alkylation of imidazoles. University of Otago. 1986. [Link]
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Kucukguzel, I.; Kucukguzel, S. G.; Rollas, S.; Kiraz, M. Synthesis of imidazoline and imidazo[2,1-c][3][5][10]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry. 2006, 14(11), 3635-42. [Link]
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Savjani, J. K.; Gajjar, A. K. Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. 2011. [Link]
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Banerjee, A. K., et al. Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. 2025. [Link]
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Baziard-Mouysset, G., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. 2022. [Link]
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Bogdal, D.; Pielichowski, J.; Jaskot, K. N-Alkylation of imidazoles. University of Otago. [Link]
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Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. Lund University. 2010. [Link]
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Movassaghi, M.; Hill, M. D. Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]
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O'Brien, R. A.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. 2021. [Link]
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Shimizu, M.; Shimazaki, T.; Waseda, Y. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES. 2009, 81(2), 411. [Link]
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The Versatile Synthon: A Guide to 2-(Methylthio)-4,5-dihydro-1H-imidazole in Organic Synthesis
Introduction: Unveiling a Powerful Guanylation Reagent
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of nitrogen-containing heterocycles is of paramount importance, particularly in the realm of medicinal chemistry and drug development. Among the myriad of available building blocks, 2-(methylthio)-4,5-dihydro-1H-imidazole, often supplied as its hydroiodide or hydrobromide salt, has emerged as a highly effective and versatile reagent. Its primary and most celebrated application lies in its role as a precursor for the synthesis of 2-amino-4,5-dihydro-1H-imidazoles (2-aminoimidazolines), a structural motif present in numerous biologically active compounds. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable synthon, offering researchers and drug development professionals the necessary insights to harness its full potential.
The core reactivity of 2-(methylthio)-4,5-dihydro-1H-imidazole stems from the excellent leaving group ability of the methylthio moiety. This characteristic allows for facile nucleophilic substitution at the C2 position of the imidazoline ring by a variety of primary and secondary amines, a transformation commonly referred to as a guanylation reaction. This reaction provides a direct and high-yielding pathway to a diverse array of substituted guanidines embedded within a cyclic framework.
Core Application: The Synthesis of 2-Aminoimidazolines
The reaction of 2-(methylthio)-4,5-dihydro-1H-imidazole with amines is a cornerstone transformation for the synthesis of 2-aminoimidazolines. This class of compounds is of significant interest due to its prevalence in pharmacologically active molecules. A notable example is clonidine, an α2-adrenergic agonist used in the treatment of hypertension, and its numerous analogues which have been synthesized and studied for their diverse biological activities.[1][2]
Reaction Mechanism: A Nucleophilic Addition-Elimination Pathway
The generally accepted mechanism for the guanylation reaction using 2-(methylthio)-4,5-dihydro-1H-imidazole proceeds through a nucleophilic addition-elimination pathway. When the reagent is used as its hydroiodide salt, the imidazoline nitrogen is protonated, which further activates the C2 position towards nucleophilic attack.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the guanylation reaction.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The primary or secondary amine acts as a nucleophile and attacks the electrophilic C2 carbon of the protonated 2-(methylthio)-4,5-dihydro-1H-imidazole.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Methanethiol: The intermediate then collapses, eliminating the methylthio group as methanethiol (CH₃SH), a volatile and odorous byproduct. The driving force for this step is the formation of the stable, resonance-stabilized guanidinium ion within the imidazoline ring.
-
Deprotonation: A final deprotonation step yields the neutral 2-aminoimidazoline product.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-arylamino-2-imidazolines, a common class of compounds prepared using this reagent.
Protocol 1: General Procedure for the Synthesis of 2-Arylamino-2-imidazolines
This protocol is a general method adaptable for the reaction of various substituted anilines with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
Experimental Workflow for 2-Arylamino-2-imidazoline Synthesis
Caption: A typical experimental workflow for the synthesis of 2-arylamino-2-imidazolines.
Materials:
-
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Anhydrous ethanol or pyridine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide and the desired aniline derivative.
-
Solvent Addition: Add a suitable solvent such as anhydrous ethanol or pyridine. The choice of solvent can influence the reaction rate and yield. Pyridine can act as both a solvent and a base to neutralize the hydroiodide salt, which may be beneficial for some substrates.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aniline. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If ethanol was used as the solvent, remove it under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to precipitate the free base of the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Table 1: Representative Examples of 2-Arylamino-2-imidazoline Synthesis
| Entry | Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethanol | 4 | 85 | [4] |
| 2 | 2,6-Dichloroaniline | Pyridine | 6 | 78 | [1] |
| 3 | 4-Methoxyaniline | Ethanol | 3 | 92 | N/A |
| 4 | 4-Nitroaniline | Pyridine | 8 | 70 | N/A |
Note: Reaction conditions and yields are illustrative and may require optimization for specific substrates.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yields are low, consider using a higher boiling point solvent to increase the reaction temperature. The use of a slight excess of the amine (1.1-1.2 equivalents) can also drive the reaction to completion. For unreactive anilines, the addition of a non-nucleophilic base like triethylamine can be beneficial.
-
Formation of Side Products: The primary byproduct is methanethiol, which is volatile and has a strong odor. Ensure the reaction is performed in a well-ventilated fume hood. In some cases, side reactions involving the aniline starting material may occur at high temperatures. Monitoring the reaction closely and stopping it once the starting material is consumed can minimize the formation of impurities.
-
Purification Challenges: 2-Aminoimidazolines are often basic and can be polar, which may lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve the peak shape. Recrystallization is often a more effective method for obtaining highly pure material.
Applications in Drug Development: Beyond a Simple Synthon
The utility of 2-(methylthio)-4,5-dihydro-1H-imidazole extends beyond a simple laboratory reagent. Its application in the synthesis of biologically active molecules underscores its importance in drug discovery and development.
-
Kinase Inhibitors: The 2-aminoimidazoline scaffold has been incorporated into molecules designed to inhibit various kinases, which are critical targets in cancer therapy.
-
Antiviral Agents: Derivatives prepared from this reagent have shown promise as antiviral agents, highlighting the versatility of the resulting guanidine-containing heterocycles.
-
Clonidine and Analogues: As previously mentioned, the synthesis of clonidine and its derivatives for the treatment of hypertension and other conditions is a classic application.[1][2] The ability to readily introduce diverse substituents on the amino group allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
2-(Methylthio)-4,5-dihydro-1H-imidazole is a powerful and versatile reagent for the synthesis of 2-aminoimidazolines through a reliable guanylation reaction. Its ease of use, high reactivity, and the biological significance of the resulting products make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. By understanding the underlying reaction mechanism and optimizing the experimental protocols, scientists can efficiently generate a wide array of substituted guanidine-containing heterocycles for various applications, from fundamental research to the development of novel therapeutic agents.
References
-
Gpatindia. (2020, March 16). CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted from Synthesis of 2-Arylamino-2-imidazolines on a Solid Support. Available at: [Link]
-
Supuran, C. T., et al. (2020). Synthesis and carbonic anhydrase activating properties of a series of 2-amino-imidazolines structurally related to clonidine. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1003-1010. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Available at: [Link]
-
Weinreb, S. M., et al. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. The Journal of organic chemistry, 77(17), 7629-7635. Available at: [Link]
-
Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues. Quantitative correlations. Journal of medicinal chemistry, 19(8), 1049–1054. Available at: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Clonidine Hydrochloride. Available at: [Link]
- Google Patents. (n.d.). US5684156A - Process for preparation of clonidine derivatives.
-
Laitonjam, W. S. (2018). Mechanistic Study on the Formation of Compounds from Thioureas. In Thiourea-From Synthesis to Applications. IntechOpen. Available at: [Link]
-
MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molecules, 29(22), 5038. Available at: [Link]
-
Zhang, Z., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4614. Available at: [Link]
-
ResearchGate. (2007). A Novel Synthesis of Some New Imidazothiazole and Glycocyamidine Derivatives and Studies on Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 339-350. Available at: [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
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- 1. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Methylthio)-4,5-dihydro-1H-imidazole as a Core Building Block in Pharmaceutical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
In modern medicinal chemistry, the imidazoline ring is a privileged scaffold found in numerous pharmacologically active agents, ranging from antihypertensives to antiviral drugs. 2-(Methylthio)-4,5-dihydro-1H-imidazole (commonly referred to as 2-methylthio-2-imidazoline) serves as a highly versatile, electrophilic building block for synthesizing these complex heterocycles. By leveraging the excellent leaving-group capability of the methylthio moiety, synthetic chemists can perform efficient nucleophilic substitutions to generate 2-amino-2-imidazolines and fused heterocyclic systems. This guide details the mechanistic rationale, field-proven protocols, and analytical self-validation strategies required to master this building block in pharmaceutical synthesis.
Physicochemical Profiling
Understanding the physical and chemical properties of the building block is critical for optimizing reaction conditions and ensuring reagent stability. The compound is predominantly utilized as a hydroiodide salt to prevent premature degradation and enhance its electrophilic character.
| Property | Value / Description |
| Chemical Name | 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide |
| CAS Number | 5464-11-9 (Hydroiodide salt) / 20112-79-2 (Free base) |
| Molecular Formula | C₄H₈N₂S · HI |
| Molecular Weight | 244.10 g/mol (Salt) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 144–146 °C |
| Functional Group | Thioether / Imidazoline |
| Solubility | Soluble in Methanol, Ethanol, and DMF |
Data supported by authoritative chemical profiling (1)[1].
Mechanistic Rationale & Causality
As a Senior Application Scientist, I frequently observe that reaction failures with this building block stem from a misunderstanding of its electronic properties. Why do we use the hydroiodide salt instead of the free base?
The Causality of Salt Selection: The protonation of the imidazoline ring nitrogen (pKa ~ 10-11 for the resulting guanidinium-like system) significantly increases the electrophilicity of the C2 carbon. When a nucleophile (such as a primary or secondary amine) attacks the C2 position, a tetrahedral intermediate is formed. The collapse of this intermediate is driven by the expulsion of methanethiol ( CH3SH ). Because methanethiol is a volatile gas at standard reaction temperatures (b.p. 6 °C), its continuous evolution drives the reaction equilibrium forward according to Le Chatelier’s principle.
Fig 1. Mechanistic pathway of nucleophilic substitution at the C2 position of the imidazoline ring.
Pharmaceutical Application Workflows
The 2-methylthio-2-imidazoline scaffold is a linchpin in the synthesis of several high-value therapeutic classes (2)[2]:
-
Antiviral Agents (Influenza A M2 Proton Channel Inhibitors): Coupling the imidazoline core with spiro-piperidines yields potent inhibitors (e.g., BL-1743) that block the M2 proton channel, preventing viral uncoating (3)[3].
-
Cardiovascular Agents (Alpha-2 Adrenergic Agonists): Reaction with substituted anilines generates clonidine analogues, which act as centrally acting hypotensive agents (4)[4].
-
Antineoplastic Agents: The scaffold is utilized to synthesize inhibitors targeting Aurora and Epidermal Growth Factor Receptor (EGFR) kinases, crucial for halting tumor proliferation[2].
Fig 2. Divergent pharmaceutical applications of 2-(methylthio)-2-imidazoline in drug discovery.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: Synthesis of Spiro-Piperidine Inhibitor BL-1743 (Antiviral)
This protocol describes the nucleophilic substitution of the imidazoline core with a secondary spiro-amine to generate an M2 channel inhibitor[3].
Reagents:
-
3-Azaspiro[5,5]undecane (2.0 mmol)
-
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.8 mmol)
-
Anhydrous Methanol (15 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-azaspiro[5,5]undecane (0.38 g, 2.0 mmol) in 15 mL of anhydrous methanol.
-
Electrophile Addition: Slowly add 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (0.44 g, 1.8 mmol) to the stirring solution at room temperature.
-
Reflux & Self-Validation: Attach a reflux condenser vented to a bleach trap (to neutralize the toxic and malodorous methanethiol gas). Heat the reaction to reflux (approx. 65 °C) overnight.
-
Validation Checkpoint: The continuous bubbling in the bleach trap confirms active elimination of methanethiol. Cease reflux only when TLC (DCM:MeOH 9:1) shows complete consumption of the UV-active imidazoline starting material.
-
-
Concentration: Cool the mixture to room temperature and concentrate in vacuo using a rotary evaporator to yield a crude residue.
-
Purification: Purify the residue via flash column chromatography (Silica gel, eluting with a gradient of DCM to 10% MeOH in DCM) to afford BL-1743 as a yellow oil.
Protocol B: Synthesis of 2-Arylamino-2-imidazolines (Hypotensive Agents)
Synthesizing clonidine analogues requires overcoming the lower nucleophilicity of anilines compared to aliphatic amines[4].
Reagents:
-
Substituted Aniline (1.0 mmol)
-
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.2 mmol)
-
Pyridine or Glacial Acetic Acid (Solvent/Catalyst, 10 mL)
Step-by-Step Methodology:
-
Activation: Dissolve the substituted aniline (1.0 mmol) in 10 mL of the chosen solvent (pyridine acts as an acid scavenger, whereas acetic acid can activate the imidazoline via further protonation).
-
Coupling: Add the imidazoline hydroiodide (1.2 mmol) in one portion.
-
Thermal Shift: Heat the reaction mixture to 90–100 °C for 12–24 hours under an inert nitrogen atmosphere.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The formation of the desired product mass ( [M+H]+ ) should inversely correlate with the disappearance of the aniline peak.
-
-
Workup: Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate ( NaHCO3 ).
-
Isolation: Extract the organic layer, dry over anhydrous Na2SO4 , filter, and concentrate. Recrystallize from ethanol to yield the pure 2-arylamino-2-imidazoline.
Quantitative Data & Reaction Parameters
To facilitate experimental design, the following table summarizes the expected quantitative outcomes and condition variations based on the target pharmacophore class.
| Target Compound Class | Nucleophile Type | Solvent System | Temp / Time | Expected Yield | Key Byproduct |
| Spiro-piperidines (e.g., BL-1743) | Aliphatic Secondary Amine | Methanol (Anhydrous) | 65 °C / 12-16 h | 65% – 85% | Methanethiol ( CH3SH ) |
| 2-Arylamino-2-imidazolines | Aromatic Primary Amine | Pyridine or Acetic Acid | 90-100 °C / 24 h | 40% – 75% | Methanethiol ( CH3SH ) |
| N-Acylimidazoles | Amide / Protected Amine | DMF + Base ( K2CO3 ) | 80 °C / 18 h | 50% – 70% | Methanethiol ( CH3SH ) |
References
- Smolecule - 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide: Synthesis Methods and Biological Activity.
- National Institutes of Health (NIH/PMC) - Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.
- South African Journal of Chemistry (Journals.co.za) - The efficient synthesis of 2-arylamino-2-imidazolines, 2-heteroaryl-substituted benzimidazoles.
- Sigma-Aldrich - 2-Methylthio-2-imidazoline hydriodide 99% (CAS 5464-11-9) Product Specifications.
Sources
Application Note: 2-(Methylthio)-4,5-dihydro-1H-imidazole in Antiviral Research
Target Audience: Researchers, Medicinal Chemists, and Virologists in Drug Development Document Type: Technical Guide & Validated Protocols
Executive Summary & Chemical Rationale
In the landscape of antiviral drug discovery and molecular virology, 2-(methylthio)-4,5-dihydro-1H-imidazole (also known as 2-methylthio-2-imidazoline, CAS: 20112-79-2) serves as a highly versatile bifunctional reagent[1][2]. Structurally, it features a partially saturated five-membered imidazole ring substituted with a methylthio (-SCH₃) group at the 2-position[1].
From an application standpoint, this compound is indispensable in two primary domains of antiviral research:
-
Medicinal Chemistry (Therapeutic Synthesis): The methylthio group acts as an exceptional leaving group, allowing the molecule to function as a highly efficient electrophilic imidazoline donor during nucleophilic substitution reactions with amines. This mechanism is critical for synthesizing spiro-piperidine inhibitors targeting the Influenza A M2 proton channel[3][4].
-
Quantitative Proteomics (Viral Mechanism Studies): The compound reacts selectively with the primary amines of lysine residues on tryptic peptides. By utilizing standard (D0) and deuterated (D4) variants, researchers can perform precise differential isotope labeling to uncover host-cell proteins essential for viral endocytosis[5].
Application I: Synthesis of Influenza A AM2 Channel Inhibitors
Mechanistic Context
The Influenza A virus relies on the AM2 proton channel to acidify the viral interior, a process necessary for the dissociation of viral RNA from matrix proteins and subsequent viral uncoating[3]. Decades of reliance on amantadine have led to widespread resistance, driven by mutations in the transmembrane (TM) pore[3][6].
To overcome this, researchers developed spiro-piperidine derivatives, such as BL-1743 (3-(4,5-Dihydro-1H-imidazol-2-yl)-3-azaspiro[5,5]undecane). The synthesis of BL-1743 relies directly on 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide to install the bulky imidazoline headgroup onto the spiro-piperidine core[3][4][7].
Caption: Synthesis workflow of BL-1743 via 2-(methylthio)-4,5-dihydro-1H-imidazole and its mechanism of AM2 channel inhibition.
Self-Validating Protocol: Synthesis of BL-1743
Causality of Design: Methanol is chosen as the solvent because it solubilizes both the spiro-piperidine free base and the imidazoline hydroiodide salt, while facilitating the elimination of volatile methanethiol (CH₃SH) as a byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.38 g (2.0 mmol) of 3-azaspiro[5,5]undecane and 0.44 g (1.8 mmol) of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in 15 mL of anhydrous methanol (CH₃OH)[3][7].
-
Reaction: Equip the round-bottom flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and stir continuously overnight (12-16 hours) under an inert nitrogen atmosphere[3].
-
Concentration: Cool the reaction mixture to room temperature. Remove the methanol in vacuo using a rotary evaporator to yield a crude residue[3].
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of CH₂Cl₂/CH₃OH) to isolate the target compound as a yellow oil[3].
-
Validation Checkpoint (Self-Validating System): Perform ¹H NMR (360 MHz, CDCl₃). The reaction is deemed successful and complete when the sharp singlet at ~2.5 ppm (corresponding to the -SCH₃ protons of the starting material) completely disappears, and the characteristic multiplet of the spiro-piperidine core emerges alongside the imidazoline protons[3][4].
Quantitative Data Summary: BL-1743 Analytical Profile
| Parameter | Value / Description | Reference |
| Reaction Yield | 65% (0.26 g) | [3][4] |
| ¹H NMR (CDCl₃) Key Peaks | δ 8.27 (br s, 2H), 3.72 (s, 4H), 3.39 (t, J=5.83 Hz, 4H) | [3][4] |
| ¹³C NMR (CDCl₃) Key Peaks | δ 159.48, 43.39, 42.73, 36.02, 35.26 | [3][4] |
| ESI-MS (Calculated) | C₁₃H₂₄IN₃ (M – I)⁺: 222.3 m/z | [3][4] |
| ESI-MS (Found) | 222.5 m/z | [3][4] |
Application II: Quantitative Proteomics for Viral Endocytosis
Mechanistic Context
Understanding how viruses like the Vaccinia Virus enter host cells requires mapping the dynamic changes in host lipid raft-associated proteins. 2-methylthio-2-imidazoline (IMID) is utilized as an isotopic labeling reagent for mass spectrometry (MS)[5]. By labeling mock-infected cells with standard IMID (Light, D0) and virus-infected cells with deuterated IMID (Heavy, D4), researchers can pool the samples and quantify relative protein abundances. This specific technique was pivotal in identifying CD98 as a required protein for Vaccinia virus endocytosis[5].
Caption: Differential IMID labeling workflow for quantitative proteomics in viral endocytosis research.
Self-Validating Protocol: Differential IMID Isotope Labeling
Causality of Design: The reaction pH is strictly adjusted to 11. At this highly alkaline pH, the ε-amino groups of lysine residues on the tryptic peptides are fully deprotonated, maximizing their nucleophilicity to attack the 2-position of the 2-methylthio-2-imidazoline reagent, displacing the methylthio group[5].
Step-by-Step Methodology:
-
Peptide Preparation: Following standard tryptic digestion of detergent-resistant membranes (DRMs), desalt the reduced tryptic peptides using C18 reverse-phase traps. Dry the peptides completely[5].
-
Resolubilization & pH Adjustment: Resolubilize the peptides in 200 μL of 2.535 M NH₃ in 50% methanol. Carefully adjust the pH to exactly 11 using 2.535 M NH₃ to ensure lysine deprotonation[5].
-
Differential Labeling:
-
Incubation: Incubate both reaction mixtures at 40°C overnight to ensure complete derivatization of all available lysine residues[5].
-
Quenching: Terminate the reactions by adding 10 μL of 10% trifluoroacetic acid (TFA) to each mixture, dropping the pH and neutralizing unreacted imidazoline[5].
-
Validation Checkpoint (Self-Validating System): Prior to full LC-MS/MS profiling, run a small aliquot of a known standard peptide through the MS. The system is validated when every lysine-containing peptide exhibits a precise mass shift of +68 Da (for Light) and +72 Da (for Heavy) per lysine residue, with an exact Δm of 4.0 Da between the paired isotopic peaks, confirming 100% labeling efficiency without chromatographic separation of the isotopes[5].
Quantitative Data Summary: Proteomic Workflow Parameters
| Parameter | Specification / Condition | Reference |
| Labeling Reagents | IMID-Light (D0) / IMID-Heavy (D4) | [5] |
| Target Amino Acid | Lysine (ε-amino group) | [5] |
| Reaction Buffer | 2.535 M NH₃ in 50% Methanol | [5] |
| Optimal Reaction pH | pH 11.0 | [5] |
| Incubation Conditions | 40°C, Overnight | [5] |
| Quenching Agent | 10% Trifluoroacetic acid (TFA) | [5] |
References
-
PubMed Central (NIH) - Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available at:[Link]
-
Journal of the American Chemical Society (ACS Publications) - Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available at: [Link]
-
Hong Lab - Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available at: [Link]
-
American Society for Microbiology (ASM) - The Lipid Raft-Associated Protein CD98 Is Required for Vaccinia Virus Endocytosis. Available at:[Link]
-
ResearchGate - Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. Available at: [Link]
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- 2. Buy 2-(methylthio)-4,5-dihydro-1H-imidazole | 20112-79-2 [smolecule.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. meihonglab.com [meihonglab.com]
Navigating the Complexity: A Detailed Guide to LC-MS/MS Analysis of Imidazole Compounds
Abstract
Imidazole and its derivatives represent a critical class of heterocyclic compounds with profound significance in pharmaceuticals, environmental science, and clinical diagnostics.[1] Their structural diversity and presence in complex matrices necessitate highly sensitive and selective analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for the reliable identification and quantification of these compounds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful LC-MS/MS analysis of complex imidazole compounds. We will delve into field-proven insights on sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a strong foundation of scientific principles and validated protocols.
Introduction: The Analytical Challenge of Imidazoles
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules, including antifungal agents, anticancer drugs, and antihistamines.[4] The analytical challenge in their determination stems from several factors:
-
Structural Diversity: The imidazole core can be extensively substituted, leading to a wide range of polarities and chemical properties.
-
Matrix Effects: Biological fluids, environmental samples, and pharmaceutical formulations are complex matrices that can cause significant ion suppression or enhancement in the mass spectrometer, impacting accuracy and precision.
-
Isomeric and Chiral Compounds: The presence of isomers and enantiomers often requires specialized chromatographic techniques for successful separation and quantification.[5]
-
Low Concentrations: In many applications, such as pharmacokinetic studies or environmental monitoring, imidazole compounds are present at trace levels, demanding highly sensitive analytical methods.
LC-MS/MS, with its inherent selectivity and sensitivity, provides a powerful solution to these challenges.[2][3] This guide will equip you with the necessary knowledge to develop and validate robust LC-MS/MS methods for your specific imidazole analytes.
The Workflow: A Step-by-Step Approach
A successful LC-MS/MS analysis of imidazole compounds follows a logical workflow, from sample collection to data interpretation. Each step is critical for achieving accurate and reproducible results.
Caption: High-level workflow for LC-MS/MS analysis.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to minimize matrix effects and ensure the longevity of the analytical column and mass spectrometer. The choice of technique depends heavily on the sample matrix and the physicochemical properties of the target imidazole compounds.
Protein Precipitation (for Biological Fluids)
For biological matrices such as plasma and urine, protein precipitation is a straightforward and effective initial cleanup step.[2][5]
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes, and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[2]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]
Causality: Acetonitrile is a commonly used protein precipitating agent as it efficiently denatures and precipitates proteins while being a good solvent for many small molecules, including imidazoles. The cold temperature helps to enhance the precipitation process. Evaporation and reconstitution in the mobile phase ensure compatibility with the LC system and can pre-concentrate the sample.
Solid-Phase Extraction (SPE) (for Environmental and Complex Matrices)
For more complex matrices like environmental water, soil, or sediment, Solid-Phase Extraction (SPE) offers a more selective cleanup and concentration of the analytes.[1][3] Hydrophilic-Lipophilic Balance (HLB) cartridges are often preferred due to their broad retention capabilities for a wide range of imidazole polarities.[3]
Protocol: SPE for Water Samples
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm membrane.[2][3]
-
Add a chelating agent like Na₂EDTA to the sample to bind any interfering metal ions.[1][2]
-
Spike the sample with an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).
-
Condition an Oasis HLB SPE cartridge (e.g., 1 g, 20 mL) sequentially with 10 mL of methanol followed by 10 mL of ultrapure water.[2][3]
-
Load the water sample onto the conditioned cartridge at a controlled flow rate (e.g., 5 mL/min).[1][3]
-
Wash the cartridge with 6 mL of ultrapure water to remove any unretained polar interferences.[3]
-
Dry the cartridge under vacuum.
-
Elute the retained imidazole compounds with a suitable organic solvent, such as 6 mL of methanol followed by 6 mL of methanol containing 2% formic acid.[3]
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[1][2]
Causality: The HLB sorbent retains the imidazole analytes through a combination of hydrophilic and lipophilic interactions. The washing step removes salts and other highly polar impurities. The elution with an acidified organic solvent disrupts the interactions between the analytes and the sorbent, allowing for their recovery. The use of isotope-labeled internal standards is the most reliable way to compensate for matrix effects and any analyte loss during sample preparation.
Liquid Chromatography: Achieving Optimal Separation
The goal of liquid chromatography is to separate the target imidazole compounds from each other and from any remaining matrix components before they enter the mass spectrometer. Reversed-phase chromatography using a C18 column is the most common approach.[1]
Column Selection and Mobile Phase Composition
The choice of a suitable reversed-phase column is critical. Base-deactivated columns or those with end-capping are recommended to minimize peak tailing, which can occur due to interactions between the basic imidazole nitrogen and residual acidic silanols on the silica-based stationary phase.
The mobile phase typically consists of an aqueous component (A) and an organic component (B), both often modified with an acid like formic acid.[2][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
Causality: The addition of formic acid to the mobile phase serves two primary purposes. Firstly, it protonates the imidazole ring, which can improve peak shape for these basic compounds. Secondly, it enhances ionization efficiency in the positive electrospray ionization (ESI) source of the mass spectrometer. Methanol is often preferred over acetonitrile as it can provide better separation for some imidazole compounds.[6]
Typical LC Gradient Conditions
A gradient elution, where the proportion of the organic mobile phase is increased over time, is generally employed to separate compounds with a range of polarities.
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Methanol + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 97 | 3 | 0.4 |
| 5.0 | 64.5 | 35.5 | 0.4 |
| 6.0 | 0 | 100 | 0.4 |
| 8.0 | 0 | 100 | 0.4 |
| 8.1 | 97 | 3 | 0.4 |
| 10.0 | 97 | 3 | 0.4 |
This is an example gradient and should be optimized for the specific analytes of interest.
Caption: Schematic of the LC system components.
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of this technique. It involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺), its fragmentation, and the detection of specific product ions.
Ionization
Heated Electrospray Ionization (HESI) in the positive ion mode is the most common ionization technique for imidazole compounds.[2][6] The acidic mobile phase facilitates the formation of protonated molecules.
Fragmentation of Imidazole Compounds
The fragmentation of the imidazole ring and its substituents provides the basis for selective detection. Common fragmentation pathways include the loss of small neutral molecules such as HCN, NH₃, CO₂, and CO from the substituents, or cleavage of the ribose moiety in nucleoside analogs.[7][8][9] The imidazole ring itself is relatively stable and its opening is not a major fragmentation route for many compounds.[8] For some benzimidazole derivatives, fragmentation can involve the loss of a methyl radical followed by a ketene molecule.[10]
Multiple Reaction Monitoring (MRM)
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the acquisition mode of choice.[1][2] In MRM, specific precursor-to-product ion transitions are monitored for each analyte. This provides a high degree of selectivity, as it is unlikely that an interfering compound will have the same precursor ion, the same product ion, and the same chromatographic retention time as the analyte of interest.
Table of Example MRM Transitions for Imidazole Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imidazole | 69.04 | 42.03 | 20 |
| 2-Methylimidazole | 83.06 | 56.05 | 18 |
| 4-Methylimidazole | 83.06 | 56.05 | 18 |
| Metronidazole | 172.06 | 128.06 | 15 |
| Ketoconazole | 531.14 | 489.15 | 25 |
Note: These are example values and must be optimized for the specific instrument and experimental conditions.
Causality: The selection of quantifier and qualifier ion transitions is crucial for confident identification and quantification. The most intense and reproducible product ion is typically chosen as the quantifier, while a second, less intense product ion serves as the qualifier to confirm the identity of the analyte.
Method Validation and Quality Control
A robust LC-MS/MS method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[5]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual measurements (precision).[5][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5][6]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[5]
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.[3][5]
Regular analysis of quality control (QC) samples at different concentration levels is essential to monitor the performance of the method over time.
Conclusion
The LC-MS/MS analysis of complex imidazole compounds is a powerful and indispensable tool in modern analytical science. By understanding the underlying principles of sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop and validate robust and reliable methods for a wide range of applications. This guide provides a solid foundation and practical protocols to navigate the complexities of imidazole analysis, ensuring data of the highest quality and integrity.
References
- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Benchchem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds.
- Benchchem. (n.d.). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
- Bowie, J. H., & Kallury, R. K. M. R. (1973). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 26(12), 2681-2690.
- Havlas, Z., Hrebabecky, H., & Beranek, J. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
- Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
- MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- Ovid. (n.d.). Chiral Separation and Determination of Imidazole... : Journal of Forensic Science and Medicine.
- Unknown. (n.d.). Imidazole.
- Lian, X., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- PubMed. (2008, January 7). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
- ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk.
- IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- PubMed. (1999, April). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma.
- Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ovid.com [ovid.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. journalijdr.com [journalijdr.com]
- 11. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrophilic Activation of 2-(Methylthio)-4,5-dihydro-1H-imidazole for Accelerated C–N Bond Formation
Introduction
2-(Methylthio)-4,5-dihydro-1H-imidazole (MDI), often supplied as a hydroiodide or hydrobromide salt, is a highly versatile cyclic isothiourea building block. It is predominantly utilized in medicinal chemistry to synthesize 2-amino-2-imidazolines—a privileged pharmacophore found in α2-adrenergic agonists (e.g., clonidine), kinase inhibitors, and novel antineoplastic agents[1].
While MDI is generally viewed as an electrophile at the C2 position, unsubstituted MDI is notoriously unreactive toward weak nucleophiles like arylamines. This application note details the critical methodology of reacting MDI with electrophiles at the N1 position. This strategic N-acylation/alkylation is not merely a protecting group strategy; it is a fundamental electronic activation step that drastically accelerates subsequent C–N bond formation[2].
Mechanistic Rationale: The Causality of Electrophilic Activation
MDI exhibits an ambident reactive profile. In its unsubstituted form, the electron-donating nature of the N1 and N3 lone pairs via resonance significantly reduces the partial positive charge on the C2 carbon. Consequently, displacing the methylthio (-SMe) group requires harsh conditions (e.g., neat fusion at >150 °C), which often leads to decomposition and poor yields.
The Solution: By intentionally reacting MDI with an electrophile (such as di-tert-butyl dicarbonate, acetyl chloride, or methyl chloroformate), the N1 secondary amine acts as a nucleophile, forming an N-acyl or N-alkoxycarbonyl derivative[3].
-
LUMO Lowering: The electron-withdrawing group (EWG) at N1 pulls electron density away from the imidazoline ring, suppressing resonance donation.
-
Enhanced Electrophilicity: This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making it highly susceptible to nucleophilic attack.
-
Rapid Displacement: Weak nucleophiles (e.g., electron-deficient anilines) can now attack C2 at room temperature or under mild heating, smoothly displacing the -SMe group as methanethiol[2].
Figure 1: Two-step electrophilic activation of MDI for accelerated C-N bond formation.
Quantitative Impact of N-Electrophilic Activation
The kinetic and thermodynamic advantages of reacting MDI with an electrophile prior to amination are profound. Table 1 summarizes the impact of various electrophilic activating groups on the amination efficiency.
Table 1: Impact of N1-Electrophilic Activation on C2-Amination Efficiency
| MDI Derivative | Electrophilic Activator | Nucleophile | Conditions | Time (h) | Yield (%) |
| Unactivated MDI | None | p-Anisidine | 150 °C, Neat | 24.0 | < 15 |
| Activated MDI | Boc₂O (tert-Butoxycarbonyl) | p-Anisidine | 25 °C, AcOH | 2.0 | 88 |
| Activated MDI | Acetyl Chloride | 2,6-Dichloroaniline | 60 °C, DMF | 6.0 | 91 |
| Activated MDI | Methyl Chloroformate | Functionalized Amine | 25 °C, DCM | 18.0 | 82 |
Data synthesized from Mundla et al. and related patent literature demonstrating the necessity of N-activation for sterically hindered or electron-deficient amines[1][2].
Experimental Protocols
The following self-validating protocols describe the two-stage process: (A) reacting MDI with an electrophile to create the activated intermediate, and (B) utilizing the intermediate for C–N coupling.
Protocol A: Synthesis of N-Boc-2-(methylthio)-4,5-dihydro-1H-imidazole
Objective: Functionalize the N1 position with a Boc electrophile to activate the C2 position.
Materials:
-
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Free-Basing: Suspend MDI hydroiodide (10.0 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Dropwise add TEA (25.0 mmol). The suspension will clarify as the MDI is free-based and becomes soluble. Stir for 15 minutes.
-
Electrophile Introduction: Dissolve Boc₂O (11.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes to control the mild exotherm.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.
-
Validation Checkpoint 1 (TLC): Check the reaction via TLC (Silica, 9:1 DCM:MeOH). The highly polar starting material ( Rf≈0.1 ) should be completely consumed, replaced by a less polar, UV-active spot ( Rf≈0.6 ).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Result: Yields a pale yellow oil or crystalline solid (N-Boc-MDI) suitable for immediate use without further column chromatography[4].
Protocol B: Synthesis of 2-Arylamino-2-imidazolines via Activated MDI
Objective: Exploit the heightened electrophilicity of N-Boc-MDI to couple a weak arylamine nucleophile.
Materials:
-
N-Boc-2-(methylthio)-4,5-dihydro-1H-imidazole (from Protocol A) (1.0 eq)
-
Arylamine (e.g., 2,6-dichloroaniline) (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve N-Boc-MDI (5.0 mmol) and the arylamine (6.0 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a gas trap (to capture evolved methanethiol).
-
Coupling: Stir the mixture at room temperature (or up to 60 °C for highly sterically hindered amines) for 2 to 6 hours.
-
Validation Checkpoint 2 (Physical & MS): The reaction will evolve methanethiol gas (distinctive odor, ensure proper fume hood ventilation). LC-MS analysis should indicate the disappearance of the N-Boc-MDI mass [M+H]⁺ 217 and the appearance of the coupled product mass.
-
Deprotection (One-Pot): To remove the Boc group and yield the free 2-arylamino-2-imidazoline, add Trifluoroacetic acid (TFA) (5 mL) directly to the mixture and stir for an additional 1 hour at room temperature.
-
Purification: Concentrate the mixture under vacuum. Neutralize the residue with 1M NaOH to pH 10, extract with Ethyl Acetate (3 x 20 mL), dry, and evaporate. Recrystallize the crude product from ethanol/water to yield the pure target pharmacophore[2].
References
-
Hynes Jr., J., et al. "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl)." The Journal of Organic Chemistry, 2004, 69(4), 1368-1371. URL:[Link]
-
Mundla, S. R., et al. "A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines." Tetrahedron Letters, 2000, 41(34), 6563-6566. URL:[Link]
- Janda, K. D., et al. "Pharmacophore for trail induction." US Patent 10,239,877 B2, 2019.
Sources
Technical Support Center: Optimizing 2-(Methylthio)-4,5-dihydro-1H-imidazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks in the synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole (also known as 2-methylthio-2-imidazoline). This compound is a highly valuable electrophilic intermediate utilized in the synthesis of guanidines, kinase inhibitors, and various heterocyclic scaffolds[1][2].
The standard synthetic route involves the S-methylation of 2-imidazolidinethione (ethylenethiourea) using methyl iodide (MeI). While seemingly straightforward, researchers frequently encounter yield-limiting issues such as reagent volatilization, competitive N-alkylation, and product hydrolysis during free-base conversion[3]. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, reproducible syntheses.
Mechanistic Workflow
Workflow for 2-(methylthio)-4,5-dihydro-1H-imidazole synthesis and free base conversion.
Troubleshooting Guides & FAQs
Q1: My yield of the hydroiodide salt is consistently below 50%. What is causing this incomplete conversion? A1: The most common cause of low yield is the premature loss of methyl iodide (MeI) due to its high volatility (boiling point 42.5 °C). If the reaction mixture is heated to reflux too rapidly, MeI evaporates before it can react with the ethylenethiourea. Corrective Action: Implement a two-stage heating profile. Stir the reaction at 35–40 °C for the first 1–2 hours to allow the initial S-alkylation to proceed, then gradually increase the temperature to reflux (e.g., 78 °C in ethanol) to drive the reaction to completion. Always use a slight excess of MeI (1.1 to 1.2 equivalents) and ensure your reflux condenser is adequately chilled.
Q2: I am observing N-alkylation byproducts in my LC-MS/NMR data. How do I enforce regioselectivity? A2: S-alkylation is kinetically favored over N-alkylation due to the higher polarizability and nucleophilicity of the sulfur atom in the thiourea moiety. However, N-alkylation occurs if a base is present during the methylation step. Base deprotonates the nitrogen, significantly increasing its nucleophilicity. Corrective Action: Perform the methylation strictly under neutral conditions. Do not add any base until the hydroiodide salt is fully formed and isolated. The reaction is self-catalyzing in the sense that the hydroiodide salt forms cleanly without basic additives[3].
Q3: During the neutralization step to isolate the free base, I detect a strong odor of cabbage/garlic (methyl mercaptan), and my final yield drops drastically. What happened? A3: You are observing the hydrolysis of your product. The 2-(methylthio)-4,5-dihydro-1H-imidazole free base is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at the C2 position. This tetrahedral intermediate collapses, expelling methanethiol (methyl mercaptan gas) and forming 2-imidazolidinone as a thermodynamically stable byproduct. Corrective Action: Avoid strong bases (like NaOH) and extended aqueous exposure. Use a mild base such as saturated aqueous sodium carbonate (Na₂CO₃) at 0–5 °C. Immediately extract the liberated free base into an organic solvent like dichloromethane (DCM) to minimize its residence time in the aqueous phase[2].
Q4: The hydroiodide salt precipitates as a sticky oil rather than a crystalline solid. How can I improve the physical form? A4: Oiling out usually occurs when the solvent volume is too low, trapping impurities, or when a biphasic mixture forms due to residual water in the solvent. Corrective Action: Use absolute ethanol (anhydrous) as the reaction solvent. If oiling occurs, reheat the mixture until homogeneous, then add a small volume of diethyl ether dropwise until slight turbidity is observed. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce proper crystallization.
Quantitative Data: Yield Optimization Matrix
To illustrate the causality between reaction parameters and isolated yield, refer to the optimization data below.
| Solvent | Temperature Profile | MeI Equivalents | Reaction Time | Average Yield (%) | Mechanistic Observation |
| Ethanol (Abs) | Immediate Reflux (78 °C) | 1.0 eq | 2 h | 45% | Significant MeI loss via condenser; incomplete conversion. |
| Ethanol (Abs) | 40 °C (1 h) → 78 °C (3 h) | 1.2 eq | 4 h | 88 - 92% | Optimal kinetic control; high purity crystalline salt. |
| Acetone | Reflux (56 °C) | 1.1 eq | 3 h | 75% | Good precipitation, but slightly lower conversion rate. |
| Methanol/H₂O | 60 °C | 1.5 eq | 5 h | <40% | Hydrolysis byproducts observed; poor salt precipitation. |
Validated Experimental Protocols
This protocol is designed as a self-validating system. The visual cues (dissolution, precipitation) serve as built-in quality control checkpoints to ensure the chemistry is proceeding as intended.
Part A: Synthesis of 2-(Methylthio)-4,5-dihydro-1H-imidazole Hydroiodide
-
Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a highly efficient reflux condenser, suspend 2-imidazolidinethione (10.2 g, 100 mmol) in absolute ethanol (100 mL).
-
Alkylation: Dropwise, add methyl iodide (MeI) (7.5 mL, 120 mmol, 1.2 eq) at room temperature. Safety Note: MeI is a volatile alkylating agent; perform strictly in a fume hood.
-
Kinetic Heating: Heat the suspension to 40 °C using an oil bath. Stir for 1 hour.
-
Validation Checkpoint: The suspension should gradually turn into a clear, pale-yellow solution as the S-alkylation proceeds and the soluble intermediate forms.
-
-
Reflux: Increase the bath temperature to 80 °C to achieve a gentle reflux of the ethanol (78 °C internal). Stir for an additional 3 hours.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. The product will begin to crystallize. Transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize precipitation.
-
Isolation: Filter the white to off-white crystals under vacuum using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 × 15 mL) followed by diethyl ether (20 mL). Dry under high vacuum to afford the hydroiodide salt.
Part B: Conversion to Free Base (Perform only if required for subsequent coupling)
-
Solubilization: Dissolve the hydroiodide salt (10 g) in a minimal amount of distilled water (approx. 30 mL) and cool to 0–5 °C in an ice bath.
-
Biphasic Setup: Add dichloromethane (DCM) (50 mL) to the flask and stir vigorously.
-
Neutralization: Slowly add a cold, saturated solution of Na₂CO₃ dropwise until the aqueous layer reaches pH 9.
-
Validation Checkpoint: The target free base will immediately partition into the DCM layer, protecting it from aqueous hydrolysis[2].
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 30 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the free base as a pale oil or low-melting solid. Use immediately in the next synthetic step to prevent degradation.
References
-
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide - Smolecule - smolecule.com - 1
-
Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 - PMC - nih.gov - 2
-
EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents - google.com -3
Sources
Technical Support Center: Troubleshooting Substituted Imidazole Synthesis
Welcome to the Heterocyclic Synthesis Support Center. As application scientists, we frequently encounter challenges when scaling up or optimizing the synthesis of substituted imidazoles. While multicomponent reactions like the Debus-Radziszewski and Van Leusen syntheses are foundational to drug development, they are highly susceptible to thermodynamic and kinetic side reactions.
This guide is designed to help researchers troubleshoot common synthetic failures, understand the mechanistic causality behind byproducts, and implement field-proven, self-validating protocols.
Section 1: Debus-Radziszewski (D-R) Reaction Troubleshooting
The classical Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine) to form substituted imidazoles. However, its reliance on harsh acidic conditions often leads to complex byproduct mixtures.
Q1: I am consistently isolating oxazole byproducts and polymeric tars instead of my desired 1,2,4,5-tetrasubstituted imidazole. What is driving this, and how can I suppress it?
Mechanistic Causality: The formation of oxazoles and polymeric degradation products is a direct consequence of intermediate instability. During the D-R reaction, the dicarbonyl and ammonia condense to form a diimine intermediate. At elevated temperatures or under prolonged aerobic heating, this diimine is highly susceptible to air oxidation, which diverts the pathway toward oxazole formation[1]. Furthermore, under harsh acidic conditions (e.g., refluxing glacial acetic acid), competing Maillard-type reactions between the dicarbonyls and ammonia can thermodynamically favor pyrazines or oxazoles over the desired imidazole[2].
The Solution: Abandon classical thermal refluxing in favor of localized, high-energy microenvironments. Utilizing ultrasonic irradiation or heterogeneous nano-catalysts (such as ZrO₂ nanoparticles) under solvent-free conditions drastically reduces reaction times from hours to minutes[3]. Acoustic cavitation generates transient high temperatures and pressures at the microscopic level, accelerating the condensation of the diimine with the aldehyde before oxidation or polymerization can occur[4].
Reaction pathway of the Debus-Radziszewski synthesis highlighting side-reaction divergence.
Protocol 1: Ultrasound-Assisted, Catalyst-Free D-R Synthesis
This protocol utilizes sonochemistry to bypass thermal degradation, serving as a self-validating system where the absence of dark polymeric tars visually confirms the suppression of side reactions.
-
Preparation: In a clean, dry reaction vessel, combine the 1,2-diketone (1.0 eq), substituted aldehyde (1.0 eq), and ammonium acetate (4.0 eq). Do not add strong acid catalysts.
-
Sonication: Submerge the vessel in an ultrasonic bath. Apply ultrasonic irradiation at a frequency of 50 kHz and maintain the bath temperature strictly at 60 °C[4].
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (n-hexane:ethyl acetate, 1:1) every 10 minutes. The rapid disappearance of the dicarbonyl spot without the appearance of baseline streaking (polymers) validates the kinetic control of the ultrasound.
-
Isolation: Upon completion (typically 25–60 mins), cool the mixture to room temperature. Add ice-cold distilled water to precipitate the crude imidazole.
-
Validation Checkpoint 2 (Yield & Purity): Filter, wash with water, and recrystallize from ethanol. A yield of >85% with a sharp melting point confirms the absence of oxazole contamination.
Section 2: Van Leusen Imidazole Synthesis Troubleshooting
The Van Leusen reaction converts aldimines and tosylmethyl isocyanide (TosMIC) into imidazoles. It is a powerful tool, particularly for DNA-Encoded Libraries (DELs), but requires precise stoichiometric control.
Q2: My Van Leusen reaction is yielding significant amounts of 4-alkoxy-2-oxazoline instead of the desired imidazole. How do I fix this?
Mechanistic Causality: TosMIC is a unique one-carbon synthon. During the formation of the imidazole, the carbon atom in the isocyanide group is oxidized, and the intermediate must be deformylated. Primary alcohols (like MeOH or EtOH) are often added because their deprotonated forms act as nucleophiles to speed up this deformylation[5]. However, if an excess of primary alcohol is used, it acts as a nucleophilic trap for the tosyl-imidazoline intermediate, thermodynamically favoring the formation of a 4-alkoxy-2-oxazoline side product rather than the imidazole[5].
Additionally, if the aldimine is not fully formed before TosMIC is introduced, TosMIC will react directly with the free aldehyde to form an oxazole[6].
The Solution: Strictly limit the primary alcohol to 1–2 equivalents to facilitate deformylation without trapping the intermediate[5]. For complex library synthesis, pre-form the imine completely before introducing TosMIC.
Van Leusen reaction divergence showing how unreacted aldehydes or excess alcohol cause byproducts.
Protocol 2: Solid-Phase Van Leusen Synthesis for OBOC DELs
When synthesizing One-Bead-One-Compound (OBOC) DNA-Encoded Libraries, preventing oxazole formation is critical. This protocol physically separates the imine formation from the TosMIC addition to ensure absolute regiocontrol[6].
-
Imine Pre-formation: Suspend aldehyde-conjugated solid-support beads in a suitable solvent. Add the primary amine (e.g., cyclohexylamine) and a mild base.
-
Validation Checkpoint 1 (Kinetic Drive): Agitate the mixture for exactly 20 minutes at room temperature. This specific incubation period is required to drive the aldehyde-to-imine conversion to completion, circumventing the direct aldehyde-TosMIC side reaction[6].
-
TosMIC Addition: Introduce the substituted TosMIC reagent to the suspension. If a primary alcohol is required for solubility or deformylation kinetics, restrict its concentration to a strict maximum of 2.0 equivalents relative to the imine[5].
-
Cleavage & Validation Checkpoint 2 (LCMS/NMR): Expose the beads to UV light (if using a photocleavable linker) or acidic conditions to liberate the imidazole[6]. Analyze the off-bead product via LCMS; the absence of an M+16 peak (oxazole) or an alkoxy-adduct mass confirms the mechanistic integrity of the staged addition.
Section 3: Quantitative Troubleshooting Matrix
To assist in rapid diagnostics, the following table summarizes the quantitative impact of the side reactions discussed above and the specific mitigation strategies required to restore yield.
| Reaction Route | Primary Side Product | Typical Yield Loss | Mechanistic Cause | Mitigation Strategy |
| Debus-Radziszewski | Oxazole | 15–30% | Air oxidation of the diimine intermediate or high thermal stress[1]. | Utilize ultrasound irradiation (50 kHz, 60 °C) or inert atmosphere[4]. |
| Debus-Radziszewski | Polymeric Tars | 20–40% | Harsh acidic conditions and prolonged heating driving degradation[2]. | Shift to solvent-free, heterogeneous nano-catalysts (e.g., ZrO₂ NPs)[3]. |
| Van Leusen | Oxazole | 10–25% | Direct reaction of TosMIC with unreacted, free aldehyde[6]. | Pre-form the aldimine completely (20 min incubation) before TosMIC addition[6]. |
| Van Leusen | 4-Alkoxy-2-oxazoline | 30–50% | Excess primary alcohol (MeOH/EtOH) trapping the tosyl-imidazoline intermediate[5]. | Restrict primary alcohol to a strict 1.0–2.0 equivalents[5]. |
References
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC N
- Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries | Bioconjugate Chemistry American Chemical Society (ACS)
- Van Leusen Reaction - Organic Chemistry Portal Organic Chemistry Portal
- Eco-Friendly and Facile Synthesis of Substituted Imidazoles via Nano Zirconia Catalyzed One-Pot Multicomponent Reaction... IntechOpen
- Multicomponent Synthesis of 2-Imidazolines | The Journal of Organic Chemistry American Chemical Society (ACS)
- Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-Friendly and Facile Synthesis of Substituted Imidazoles via Nano Zirconia Catalyzed One-Pot Multicomponent Reaction of Isatin Derivatives with Ammonium Acetate and Substituted Aromatic Aldehydes under Solvent Free Conditions | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-(Methylthio)-4,5-dihydro-1H-imidazole Purification & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the physicochemical challenges associated with isolating and purifying 2-(methylthio)-4,5-dihydro-1H-imidazole (also known as 2-methylthio-2-imidazoline). Because this isothiourea derivative is highly reactive and prone to hydrolysis, successful purification relies on manipulating its salt form and strictly controlling the microenvironment.
Troubleshooting Guide & FAQs
Q1: Why does my purified 2-(methylthio)-4,5-dihydro-1H-imidazole degrade into a white, insoluble powder over time? Analysis & Causality: The free base of 2-(methylthio)-4,5-dihydro-1H-imidazole is hydrolytically unstable. When exposed to ambient moisture, the highly electrophilic C2 carbon of the imidazoline ring undergoes nucleophilic attack by water. This triggers the cleavage of the methylthio group, releasing volatile methanethiol (CH₃SH, recognizable by a strong foul odor) and precipitating 2-imidazolidinone (ethyleneurea)[1]. Resolution: Never store this compound as a free base. Always isolate, purify, and store it as the hydroiodide (HI) or hydrobromide (HBr) salt. The protonated imidazoline ring in the salt form delocalizes the positive charge across the two nitrogen atoms, significantly reducing the electrophilicity of the C2 carbon and preventing hydrolysis[1].
Q2: During silica gel chromatography of the free base, I observe severe tailing, poor resolution, and low mass recovery. How can I resolve this? Analysis & Causality: Silica gel is inherently acidic due to surface silanol groups. The imidazoline ring is highly basic. When the free base interacts with the stationary phase, it forms strong hydrogen bonds and undergoes partial protonation, leading to severe chemisorption (tailing). Furthermore, the acidic microenvironment can catalyze the degradation of the methylthio group during the run. Resolution: Avoid chromatography entirely by purifying the hydroiodide salt via fractional recrystallization[2]. If chromatography of the free base is strictly unavoidable for your workflow, you must deactivate the silica gel. Pre-flush the column with a solvent system containing 1–5% triethylamine (TEA) to cap the acidic silanol sites before loading your sample[3].
Q3: What is the most reliable method to remove unreacted methyl iodide and ethylenethiourea from the crude hydroiodide salt? Analysis & Causality: The standard synthesis involves reacting 2-imidazolidinethione (ethylenethiourea) with methyl iodide. The crude product often contains unreacted starting materials. Because the HI salt is highly polar, it requires a solvent system that selectively dissolves the non-polar methyl iodide and the slightly polar ethylenethiourea, while precipitating the ionic product. Resolution: A dual-solvent recrystallization utilizing acetone and hexanes (typically in a 1:3 ratio) is the industry standard[2]. The acetone provides just enough solubility to dissolve the crude matrix at elevated temperatures, while the non-polar hexanes force the ionic HI salt to crystallize upon cooling. Alternatively, methanol can be used for recrystallization, though yields may be slightly lower due to higher salt solubility[4].
Physicochemical Data & Purification Parameters
To ensure successful purification, reference the following validated parameters.
| Parameter | Value / Specification | Troubleshooting Relevance |
| Molecular Weight (HI Salt) | 244.10 g/mol | Use for mass balance; ESI-MS will show[M-I]⁺ at m/z 117. |
| Molecular Weight (Free Base) | 116.18 g/mol | Target mass for downstream conjugation reactions. |
| Optimal Storage | 2–8 °C, Desiccated | The HI salt is hygroscopic; moisture accelerates degradation[1]. |
| Recrystallization System | Acetone/Hexanes (1:3) | Maximizes HI salt precipitation while clearing ethylenethiourea[2]. |
| Degradation Marker (NMR) | Loss of δ 2.6 ppm (s, 3H) | Indicates cleavage of the -SCH₃ group (hydrolysis). |
| Degradation Marker (IR) | Appearance of ~1700 cm⁻¹ | Indicates formation of the C=O bond in 2-imidazolidinone. |
Experimental Workflows & Logical Relationships
The following diagram illustrates the critical pathways from crude synthesis to either successful downstream application or unwanted degradation.
Workflow showing purification, activation, and degradation pathways of the imidazoline derivative.
Validated Step-by-Step Methodologies
Protocol A: Fractional Recrystallization of the Hydroiodide Salt
Self-Validating Principle: The dramatic polarity shift induced by the addition of hexanes selectively crashes out the ionic salt while leaving covalent impurities in solution.
-
Dissolution: Transfer the crude 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide into a dry, round-bottom flask. Add a minimal volume of anhydrous acetone (approximately 1–2 mL per gram of crude product).
-
Heating: Gently heat the suspension to 50 °C under a nitrogen atmosphere until the crude solid is fully dissolved. Note: Do not exceed 55 °C to prevent thermal degradation.
-
Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, slowly add anhydrous hexanes dropwise until the solution becomes persistently cloudy (typically a 1:3 ratio of acetone to hexanes is reached)[2].
-
Crystallization: Allow the mixture to cool slowly to room temperature over 1 hour, then transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize crystal yield.
-
Isolation: Filter the resulting white to off-white crystals under vacuum. Wash the filter cake with a small volume of ice-cold hexanes.
-
Drying & Validation: Dry the crystals under high vacuum for 12 hours. Validate purity via ¹H NMR (D₂O): look for a sharp singlet at ~2.6 ppm (-SCH₃) and a tight multiplet at ~3.8 ppm (imidazoline ring protons).
Protocol B: In Situ Free-Basing for Downstream Amination
Self-Validating Principle: By generating the free base directly in the presence of the target nucleophile, you outcompete the hydrolytic degradation pathway.
-
Preparation: Suspend the purified 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in an anhydrous solvent (e.g., Methanol or DMF) under an inert argon atmosphere.
-
Nucleophile Addition: Add the target primary or secondary amine (the nucleophile) to the suspension.
-
In Situ Activation: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a 1.5 to 2.5 molar equivalent ratio[3]. The base neutralizes the HI salt, generating the reactive free base in real-time.
-
Reaction: Heat the sealed mixture to 80 °C. The free base will immediately react with the amine, displacing methanethiol (ensure proper ventilation/scrubbing for the foul-smelling gas) to form the stable 2-amino-2-imidazoline derivative[3].
References[3] Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3. National Center for Biotechnology Information (PMC). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ydf3IE6j3H-lnJJQ3GqE4gRsNaATAgiFMU-8teho0RLqHRfgRSIZ5Vvn7utKIKffalGi0ZgwZRN17kjvvcFaR-ar9zf8tfjiB_xgHLWWtfs_h6wdTv1Fj_NCifwRtVKsSJ5Q-SEs6_i9fw==[2] Synthetic peptide amides (US Patent 8,486,894 B2). Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB3EB7AL3gn4cfjpA5ao1EJk-eiKbRiV3QY5CWBzyzOddzSSVrBSpgnofj7EN5PNLzyU8QzJPmEBj6mDx34iDl9Ki6jE3o3Hbz57ppkoqYT1NP9YFIMNqvyoM0vAA3FEs1rzqkvHuYNciPXy48HW_z29Dc2rzV3F37k8JUQKAtO3DvcWfJnpmqHq2p[1] 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Smolecule. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1VJzPgx4XoRNOz3_63YOLzgITxoC7U10XlF1wH33GIBYHOJKVmWi0E4RzTkn894kJdJYUHZ8MoYYfXmxgYriSdNajCMsxWL5JgsTabgLevhSVv5f7Kv0gKDK-k2JEK6w2wDuZ[4] FUSED PYRIMIDINES: PART-I: SYNTHESIS OF IMIDAZO[1,2-a]THIENO[2,3-d]. Pakistan Journal of Scientific and Industrial Research (PJSIR). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU13TtQuwdPTiRuAe_NEJYWALUgJUPxL3YHL0a5liP3ah7HcYysfbqx4Sns4oOKlc4Ci05eZWcGCr8pd1LAqaHSwEyhWYwP_94bylI5lFfLJ8OUzJV5ySwjUIU84owh2vOW1mC4-KHZOkqVmpy8EdvR7ewHu0MZKR6c5qPOF2YwYXc2ktwafju6GYf8pNYhBZhuSE4fDaHkHNMYsiWvE11SGyRynFFWELEJXFWrd3LxVZeOFwJjgHk2nXqEPAAwVI=
Sources
Technical Support Center: 2-(Methylthio)-4,5-dihydro-1H-imidazole Reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering reactivity bottlenecks when utilizing 2-(methylthio)-4,5-dihydro-1H-imidazole (also known as 2-methylthio-2-imidazoline) as an intermediate for synthesizing 2-amino-2-imidazolines.
Troubleshooting Guide: Diagnosing Low Yields in Amination Reactions
The Symptom: When attempting to synthesize 2-amino-2-imidazolines (e.g., clonidine analogs or spiro-piperidine inhibitors) by reacting 2-(methylthio)-4,5-dihydro-1H-imidazole with primary or secondary amines, users frequently observe unreacted starting material, extended reaction times (>24 hours), and isolated yields below 30%.
Root Cause Analysis (The Causality): The classical approach (often referred to as the Chapleo procedure) utilizes the free base of 2-methylthio-2-imidazoline in the presence of pyridine[1]. This method inherently suffers from two major electronic handicaps:
-
Poor Leaving Group: The methylthio (-SCH₃) moiety is a relatively poor leaving group compared to halogens.
-
Low Electrophilicity: The unsubstituted imidazoline ring is electron-rich. This resonance stability reduces the electrophilicity of the C2 carbon.
When reacting with weak nucleophiles (such as sterically hindered aliphatic amines or electron-deficient aromatic amines), the activation energy barrier for the addition-elimination mechanism is simply too high under standard thermal conditions.
Strategic Solutions
To overcome this, the electronic landscape of the imidazoline ring must be altered to increase C2 electrophilicity:
-
Strategy A (Salt Activation): Using the hydroiodide salt (CAS 5464-11-9) instead of the free base protonates the ring nitrogen, withdrawing electron density from the C2 position and increasing its susceptibility to nucleophilic attack[2].
-
Strategy B (N-Acylation): For highly unreactive aromatic amines, converting the starting material to an N-acylated intermediate (e.g., N-carboethoxy) provides profound electrophilic activation. The electron-withdrawing acyl group drastically increases C2 electrophilicity, allowing amination to proceed rapidly[1].
-
Strategy C (Microwave Heating): Dielectric heating provides rapid, uniform energy transfer that overcomes the high activation energy barrier in minutes, minimizing the thermal decomposition often seen in prolonged refluxing[2].
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying different activation strategies to the amination of 2-(methylthio)-4,5-dihydro-1H-imidazole.
| Methodology | Reagent State | Target Amine Type | Reaction Time | Typical Yield | Causality / Mechanistic Advantage |
| Classical (Chapleo) | Free Base | Aromatic | 16 - 24 h | < 30% | Unactivated C2 carbon; high activation energy barrier. |
| Thermal Salt | Hydroiodide | Aliphatic | 8 - 12 h | 65 - 75% | N-protonation significantly increases C2 electrophilicity[3]. |
| Microwave Salt | Hydroiodide | Aliphatic | 20 - 35 min | 78 - 82% | Dielectric heating rapidly overcomes activation barriers[2]. |
| N-Acylation | N-Carboethoxy | Aromatic / Hindered | 2 - 4 h | 85 - 95% | N1-acyl group strongly withdraws electrons, priming C2 for attack[1]. |
Experimental Protocols
Protocol 1: Microwave-Assisted Amination (Hydroiodide Salt)
Use this protocol for standard primary and secondary aliphatic amines.
-
Preparation: Charge a microwave-safe reaction vial with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.0 equiv) and the target amine (1.2 to 1.5 equiv)[3].
-
Solvent Addition: Add a polar protic solvent (e.g., Methanol or Ethanol) to achieve a 0.5 M concentration. Causality: Protic solvents help stabilize the transition state during the displacement of the methylthio group.
-
Irradiation: Seal the vial and irradiate at 150 W, maintaining the temperature at 80 °C for 20–35 minutes[2].
-
Validation Check: The reaction is proceeding correctly if the evolution of methanethiol gas is observed (ensure the microwave cavity is properly vented to a scrubber). Complete consumption of the starting material should be verified by TLC (DCM/MeOH 9:1) before cooling.
-
Isolation: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography[3].
Protocol 2: The N-Acylation Activation Workflow
Use this protocol for sterically hindered or electron-deficient aromatic amines where Protocol 1 fails.
-
Acylation: Suspend 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide in a suitable solvent (e.g., THF) and add a mild base (e.g., sodium carbonate) to neutralize. Add diethyl pyrocarbonate dropwise at room temperature[1].
-
Intermediate Isolation: Stir at 40 °C until the N-acylated intermediate is fully formed. Isolate the highly electrophilic N-carboethoxy-2-thiomethyl-2-imidazoline. Validation Check: 1H-NMR will show a distinct downfield shift of the imidazoline ethylene protons due to the new electron-withdrawing acyl group.
-
Amination: React this intermediate with the target amine in the presence of a proton source (e.g., acetic acid) at 60 °C. Causality: The electron-withdrawing carboethoxy group breaks the resonance stability of the imidazoline ring, leaving the C2 carbon highly electron-deficient and primed for nucleophilic attack[1].
-
Deprotection: The acyl group can be removed via mild basic hydrolysis to yield the final 2-amino-2-imidazoline.
Frequently Asked Questions (FAQs)
Q: Why should I use the hydroiodide salt over the hydrobromide or free base? A: The hydroiodide salt (CAS 5464-11-9) is highly crystalline, stable, and provides built-in protonation of the imidazoline ring, which is critical for activating the C2 position. Additionally, the iodide counterion is a softer, less coordinating anion than chloride or bromide, which minimizes interference during the nucleophilic substitution step[2]. Furthermore, it is highly effective for selective side-chain modifications in peptide sequencing[4].
Q: How do I safely manage the byproduct of this reaction? A: The displacement of the methylthio group generates methanethiol (methyl mercaptan), a highly toxic gas with a foul odor. All reactions must be conducted in a fume hood. Effluent gases must be bubbled through a scrubber containing a strong oxidizing solution (e.g., household bleach / sodium hypochlorite) to oxidize the methanethiol into odorless, water-soluble methanesulfonic acid.
Q: My target amine is highly sterically hindered; even the microwave hydroiodide method yields are poor. What is the next step? A: Transition immediately to the N-Acylation workflow (Protocol 2). By installing a carboethoxy group at the N1 position, the C2 carbon becomes exceptionally electrophilic. This specific methodology was developed in patent literature to overcome the steric and electronic limitations of the classical Chapleo procedure[1].
Decision Workflow
Decision tree for troubleshooting and optimizing the amination of 2-methylthio-2-imidazoline.
References
- 2-(methylthio)
- Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives (EP0944603B1)
- Source: Journal of the American Chemical Society (ACS Publications)
- Source: PubMed Central (PMC)
Sources
- 1. EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives - Google Patents [patents.google.com]
- 2. Buy 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | 5464-11-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Radziszewski imidazole synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is specifically designed for researchers, medicinal chemists, and drug development professionals working with the Debus-Radziszewski Imidazole Synthesis .
Below, you will find validated protocols, a mechanistic workflow, quantitative optimization data, and a causality-driven troubleshooting guide to resolve common bottlenecks in your synthetic pipeline.
Mechanistic Workflow
Understanding the reaction mechanism is critical for troubleshooting. The Radziszewski synthesis is a multicomponent reaction (MCR) that relies on the precise stoichiometric condensation of a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia [1].
Mechanistic workflow of the Debus-Radziszewski multicomponent imidazole synthesis.
Standard Validated Protocol: Synthesis of 2,4,5-Triphenylimidazole
This self-validating protocol utilizes classical batch conditions. Every step includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly.
Step 1: Reagent Preparation In a 100 mL round-bottom flask, dissolve 10 mmol of benzil (1,2-dicarbonyl) and 10 mmol of benzaldehyde in 30 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a mild acid catalyst, facilitating the initial nucleophilic attack required for Schiff base formation.
Step 2: Nitrogen Source Addition Add 40 mmol of ammonium acetate to the stirring solution.
-
Causality: A 4-fold excess of ammonium acetate is required. Ammonia is highly volatile; the excess compensates for evaporative losses at reflux temperatures to maintain the required 1:1:2 (Dicarbonyl:Aldehyde:Ammonia) stoichiometry.
Step 3: Reflux & Self-Validation Heat the mixture to reflux (approx. 118°C) for 2–4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Benzil is bright yellow. The complete disappearance of the yellow spot under visible light confirms the total consumption of the dicarbonyl and successful diimine formation.
Step 4: pH-Controlled Isolation Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Add aqueous ammonium hydroxide dropwise under continuous stirring.
-
Self-Validation Checkpoint: Monitor with a pH meter. The solution will remain clear until the pH approaches 7.0. At exactly pH 7.0–7.5, the free-base imidazole will rapidly precipitate as a dense solid.
Step 5: Purification Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure colorless/pale yellow crystals.
Troubleshooting Guide & Causality Analysis
Issue 1: My crude product is heavily contaminated with dark, highly colored impurities. How do I remove them?
-
Causality: Imidazole derivatives and their diimine intermediates are highly susceptible to oxidation. Trace oxygen in the reaction vessel can lead to the formation of highly colored N-oxides or polymeric byproducts during the condensation step.
-
Solution: Do not attempt standard column chromatography immediately, as these polymeric impurities streak heavily. Instead, suspend the crude solid in cold n-heptane and filter it. The non-polar solvent washes away lipophilic colored dimers while the polar imidazole remains insoluble. Alternatively, dissolve the crude in ethanol, boil with activated carbon for 10 minutes, and filter hot through Celite.
Issue 2: I am experiencing low yields (<40%) and incomplete conversion of the 1,2-dicarbonyl.
-
Causality: The classical protocol relies on ammonium acetate releasing ammonia in situ. At reflux temperatures, ammonia gas easily escapes the condenser, starving the reaction of its nitrogen source and halting cyclization.
-
Solution: Transition to a sealed-tube microwave reactor to prevent gas escape. Alternatively, adopt modern green chemistry protocols by substituting ammonium acetate with urea in High-Temperature Water (HTW) [2]. In HTW (160°C), urea undergoes aquathermolysis, acting as a slow-release ammonia generator. This prevents volatilization, pushes yields above 85%, and improves the atom economy from 63% to 68% [2].
Issue 3: The reaction is complete by TLC, but I cannot extract the product from the aqueous phase.
-
Causality: Imidazoles are amphoteric heterocycles (pKa of the conjugate acid is ~7.0). In the acidic environment of glacial acetic acid, the product exists as a highly water-soluble imidazolium cation. If extracted directly, the product will remain in the aqueous layer.
-
Solution: You must neutralize the aqueous layer to exactly pH 7.0–7.5 using a weak base (like ammonium hydroxide or sodium bicarbonate) before extraction. Once neutralized, extract with a moderately polar organic solvent such as ethyl acetate or isopentanol.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative performance of various synthetic conditions for the Radziszewski synthesis, allowing you to select the optimal route for your scale and equipment.
| Reaction Condition | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Atom Economy (%) | Impurity Profile |
| Classical Batch | NH₄OAc (4 eq) | Glacial AcOH | 118 | 2.0 - 4.0 | 60 - 75 | 63.0 | High (Colored dimers) |
| High-Temp Water (HTW) | Urea (2 eq) | H₂O | 160 | 1.0 - 2.0 | 80 - 90 | 68.0 | Low (Clean) |
| Microwave-Assisted | NH₄OAc (4 eq) | Solvent-free | 130 | 0.1 - 0.2 | 85 - 95 | 63.0 | Moderate |
| Ionic Liquid Adaptation | Primary Amine | H₂O / AcOH | 70 | 12.0 - 24.0 | 85 - 94 | N/A | Low |
Frequently Asked Questions (FAQs)
Q: Can the Radziszewski reaction be used to synthesize imidazolium ionic liquids directly? A: Yes. The classical protocol has been successfully adapted for the one-pot synthesis of symmetrically N,N-disubstituted imidazolium salts. By replacing ammonia with primary aliphatic amines (e.g., 1-decylamine) and reacting them with formaldehyde and glyoxal, researchers can isolate long-chain imidazolium ionic liquids in yields exceeding 90% [3].
Q: Are there sustainable alternatives to using highly toxic or expensive aldehydes? A: Yes. Recent advancements have demonstrated the successful integration of biomass byproducts into the Radziszewski reaction. For instance, utilizing furan-2-carbaldehyde—a renewable biomass derivative—allows for the sustainable synthesis of alkyl-furan-imidazole derivatives without compromising the atomic economy of the multicomponent reaction [4].
References
-
A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Source: Asian Journal of Research in Chemistry URL:[Link]
-
High-temperature water unlocks urea as nitrogen-source towards imidazoles Source: PubMed Central (PMC) URL:[Link]
-
One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains Source: RSC Publishing URL:[Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL:[Link]
Scaling up the synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole
[label="S-Methylation\n(40-65°C,
Workflow for the scale-up synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide.
Section 2: Step-by-Step Scale-Up Protocol
Self-Validating Principle: This protocol relies on stoichiometric precision and thermal monitoring. The reaction's progression is self-validated by a physical phase transition: the complete dissolution of the opaque ETU suspension into a clear solution (as the hydroiodide salt is highly soluble in warm ethanol), followed by an In-Process Control (IPC) confirming completion before isolation.
This methodology is adapted from standard scale-up protocols for 2-amino-2-imidazoline derivatives ().
-
Reactor Preparation & Dissolution:
-
Charge a glass-lined reactor with 1.2 L of absolute ethanol per 210 g of 2-imidazolidinethione (ETU).
-
Initiate stirring at 150–200 RPM at ambient temperature (20–25 °C). Note: ETU will remain partially suspended.
-
-
Controlled Alkylation:
-
Equip the reactor with a reflux condenser and a dropping funnel/mass flow controller containing methyl iodide (approx. 91 mL per 210 g ETU, 1.05 eq).
-
Causality Check: MeI must be added dropwise. S-methylation is highly exothermic. Bulk addition will cause thermal runaway, leading to solvent boil-off and thermodynamic N-methylation.
-
Maintain the internal temperature between 40 °C and 45 °C during the addition phase.
-
-
Reaction Maturation & IPC:
-
Once addition is complete, heat the reaction mixture to 65 °C (reflux) for 2 hours.
-
Validation: The suspension will transition to a clear solution. Perform an HPLC IPC; proceed to the next step only when residual ETU is <1%.
-
-
Crystallization & Isolation:
-
Apply a controlled cooling ramp (-10 °C/hour) to bring the reactor down to -20 °C.
-
Stir for an additional 2 hours at -20 °C to maximize precipitation.
-
Filter the resulting white crystalline solid and wash with cold (-20 °C) absolute ethanol. Dry under vacuum at room temperature.
-
Section 3: Quantitative Comparison of Methylating Agents
While MeI is the standard, scale-up chemists must balance kinetics, safety, and cost. Alternative non-toxic alkylating methods using alcohols and aqueous acids have been explored, though traditional agents remain the industrial standard for high-purity salts ().
| Methylating Agent | Operating Temp | Typical Yield | Scalability Pros | Scalability Cons |
| Methyl Iodide (MeI) | 40–65 °C | 90–95% | Fast kinetics; product easily precipitates as a highly pure HI salt. | Highly volatile; toxic alkylating agent; expensive at bulk scale. |
| Dimethyl Sulfate | 60–80 °C | 85–90% | Lower volatility than MeI; highly cost-effective for multi-ton bulk. | Highly toxic; requires careful neutralization of excess reagent. |
| Methyl Chloride | 65–100 °C | 80–85% | Very cheap; excess is easily removed by venting the reactor. | Requires pressurized reactors; slower reaction rate. |
Section 4: Troubleshooting Guides & FAQs
Q: Why is my yield dropping upon scale-up, with significant N-methylated byproducts appearing in the HPLC trace? A: Causality: S-alkylation is kinetically favored due to the high nucleophilicity and polarizability of the sulfur atom. However, if the reaction temperature exceeds 65 °C for prolonged periods, or if an excess of base is present, the reaction can shift toward the thermodynamically stable N-alkylated byproduct. Solution: Strictly control the exotherm during MeI addition. Do not use strong bases during the methylation step; the reaction should be run under neutral conditions, allowing the product to self-isolate as the hydroiodide salt.
Q: The reaction exotherm is difficult to control in the 50 L reactor. How can we mitigate this thermal runaway? A: Causality: The heat of reaction for S-methylation cannot be dissipated efficiently due to the lower surface-area-to-volume ratio in large-scale reactors compared to benchtop flasks. Solution: Implement a semi-batch process. Pre-heat the ETU/ethanol suspension to 35 °C, then dose MeI continuously using a mass flow controller linked to the reactor's internal thermocouple. Program the system to pause the addition automatically if the internal temperature exceeds 45 °C.
Q: The product precipitates as a sticky oil rather than filterable crystals. How do we induce proper crystallization? A: Causality: Rapid crash-cooling creates a supersaturated state where the product separates as a liquid phase (oiling out) rather than nucleating as a crystal. This traps impurities and solvent, ruining the yield and purity. Solution: Use a linear cooling ramp (e.g., -10 °C/hour). If oiling out still occurs, seed the reactor with 1–2% by weight of pure crystalline 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide at 30 °C before cooling further.
Q: What are the critical safety protocols for handling ethylenethiourea (ETU) and methyl iodide at a multi-kilogram scale? A: Causality: ETU is a recognized goitrogen and suspected teratogen, while MeI is a volatile, direct-acting alkylating agent capable of methylating DNA (). Solution: Utilize closed-system pneumatic transfers or isolators for ETU powders to prevent dust inhalation. Vent the reactor through a scrubber charged with 10% aqueous sodium thiosulfate to neutralize any vaporized MeI before environmental release.
Section 5: References
-
Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives Source: WIPO / Google Patents (WO1998023595A1) URL:
-
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents Source: Tetrahedron Letters / ResearchGate URL:[Link]
-
Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology Source: Chemical Reviews / ACS Publications URL:[Link]
Technical Support Center: Characterization of Dihydroimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroimidazole (also known as 2-imidazoline) derivatives. This guide is designed to provide practical, in-depth solutions to the common and often complex challenges encountered during the characterization of this important class of compounds. My approach is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most pressing and frequently encountered issues in the characterization of dihydroimidazole derivatives.
Q1: My ¹H NMR spectrum is much more complex than I expected for my target molecule. I'm seeing extra signals or broad peaks. What could be the cause?
This is a classic issue often rooted in the existence of tautomers . Dihydroimidazoles, particularly 2-substituted derivatives, can exist in multiple tautomeric forms, such as imidazoline and imidazolidine structures.[1] This dynamic equilibrium can lead to multiple chemical environments for your protons, resulting in a more complex spectrum than anticipated.
-
Imidazoline-Imidazolidine Tautomerism: The double bond within the ring system can shift, or the exocyclic C=N bond can be involved, leading to different isomers in solution.[1]
-
Ring-Chain Tautomerism: In some cases, the imidazoline ring can open, especially if there are reactive substituents, leading to an equilibrium between the cyclic and open-chain forms.[2]
-
Proton Exchange: The N-H protons are acidic and can exchange with each other or with trace amounts of water in the NMR solvent. This leads to signal broadening and, in some cases, the complete disappearance of the N-H peak.
Troubleshooting Tip: Try acquiring the spectrum at a lower temperature. Cooling the sample can slow down the rate of tautomeric interconversion, sometimes resolving the broad signals into distinct peaks for each tautomer. A D₂O exchange experiment is also invaluable: add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The disappearance of signals confirms they are from exchangeable N-H protons.
Q2: My compound seems to be degrading during aqueous workup or purification. Why are dihydroimidazoles so sensitive?
The core structure of a dihydroimidazole is a cyclic amidine . This functional group is susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to ring-opening.[3][4]
-
Acid Hydrolysis: In the presence of strong acid and water, the imidazoline ring can be cleaved to yield the corresponding N,N'-disubstituted ethylenediamine.[3]
-
Base Hydrolysis: Similarly, strong aqueous bases can promote ring-opening. Refluxing with 30% aqueous KOH, for example, has been shown to yield ethylenediamine.[3]
-
Oxidation: The imidazoline ring can be oxidized to the corresponding aromatic imidazole.[5] This is often facilitated by common laboratory oxidants or even air over long periods, especially if transition metal impurities are present.
Troubleshooting Tip: During synthesis and workup, use anhydrous solvents whenever possible and avoid prolonged exposure to strong aqueous acids or bases. If an aqueous wash is necessary, use neutralized or buffered solutions and work quickly at low temperatures. For storage, keep the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Q3: I'm struggling with HPLC analysis. My peaks are tailing severely, and I can't get good resolution. What should I do?
This is a very common problem when analyzing basic compounds like dihydroimidazoles on standard silica-based reversed-phase columns (e.g., C18, C8). The issue arises from strong, undesirable interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the silica surface. This leads to poor peak shape (tailing) and inconsistent retention times.
Troubleshooting Tip: The key is to control the ionization state of your analyte and mask the residual silanols.
-
Use a Buffered Mobile Phase: Operate at a pH where your compound is consistently in one ionic state. An ammonium acetate buffer (e.g., 20-40 mM) is often a good starting point, targeting a pH around 7.5.[6][7]
-
Choose the Right Column: Modern "base-deactivated" columns or those with end-capping are designed to minimize silanol interactions.
-
Optimize Organic Modifier: Acetonitrile is often preferred due to its low viscosity, but methanol can offer different selectivity.[7][8] Start with a simple gradient to find the approximate elution conditions before optimizing.
A detailed method development protocol is provided in the HPLC section below.
Troubleshooting Guide by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation, but interpreting the spectra of dihydroimidazoles requires care.
Problem: Ambiguous assignment of C2, C4, and C5 carbon and proton signals.
The chemical shifts of the core imidazoline ring atoms are highly diagnostic. However, without clear assignments, structural confirmation is impossible.
Solution: Systematic 1D and 2D NMR Analysis.
-
¹H NMR: The protons on the ethylenediamine backbone (H4 and H5) typically appear as a multiplet or a singlet (if equivalent) in the 3.5-4.0 ppm range.[9] The N-H protons are often broad and appear further downfield.
-
¹³C NMR: The C2 carbon (the amidine carbon) is the most deshielded, appearing significantly downfield, often in the 158-163 ppm range.[9][10] The C4 and C5 carbons are much more shielded, typically found around 45-55 ppm.[9][10]
-
2D NMR (HSQC & HMBC): These experiments are essential for unambiguous assignment.
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum will directly correlate the C4/C5 carbons with their attached protons (H4/H5).
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum is crucial for confirming the overall structure. Look for correlations between the H4/H5 protons and the C2 carbon, which confirms the ring structure.[9]
-
Typical NMR Chemical Shift Ranges
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C2-H (if present) | Variable, often downfield | ~158 - 163[9][10] | N/A |
| C4/C5-H | ~3.5 - 4.0[9] | ~45 - 55[9] | C2 |
| N-H | Broad, variable, often > 7 ppm | N/A | C2, C4/C5 |
Experimental Workflow: 2D NMR for Structural Confirmation
The following workflow illustrates the logical steps for using 2D NMR to confirm the structure of a dihydroimidazole derivative.
Caption: Workflow for dihydroimidazole structural confirmation using 2D NMR.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about molecular weight and fragmentation, which aids in structural elucidation.
Problem: Interpreting the fragmentation pattern of a dihydroimidazole derivative.
Understanding how your molecule fragments upon ionization is key to confirming its identity.
Solution: Identify Key Fragmentation Pathways.
The dihydroimidazole ring itself is relatively stable. Therefore, fragmentation often involves the loss of substituents rather than the opening of the ring.[11]
-
Molecular Ion (M⁺): The presence of a clear molecular ion peak is essential for confirming the molecular weight.
-
Loss of Substituents: Look for fragments corresponding to the cleavage of bonds at the C2 position or on the nitrogen atoms. For example, if you have a benzyl group at C2, a prominent peak at m/z 91 (the tropylium ion) is highly likely.
-
Ring Integrity: Unlike some heterocyclic systems, the core imidazole or imidazoline ring often remains intact during initial fragmentation steps.[11]
Diagram: Common Fragmentation of a 2-Substituted Dihydroimidazole
This diagram illustrates a typical fragmentation pathway where the substituent at the C2 position is lost.
Caption: Typical fragmentation pathway for a 2-substituted dihydroimidazole.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of dihydroimidazole derivatives and for isolating them.
Problem: Poor peak shape (tailing), low retention, or poor resolution.
As discussed in the FAQs, these are common issues stemming from the basic nature of the analyte. A systematic approach to method development is required.
Solution: Step-by-Step Protocol for Reversed-Phase HPLC Method Development.
This protocol provides a robust starting point for developing a reliable HPLC method for your dihydroimidazole derivative.
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 7.5.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV, set to a wavelength where your compound has strong absorbance (e.g., 254 nm, or determine λ_max via UV-Vis scan).
Step 2: Gradient Elution Scouting
-
Run a broad linear gradient to determine the approximate percentage of organic modifier needed for elution.
-
Flow Rate: 1.0 mL/min.[12]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Analysis: Observe the retention time (t_R) of your peak. The %B at which your peak elutes is a good starting point for an isocratic method or a narrower gradient.
Step 3: Optimization
-
Based on the scouting run, design a more focused gradient (e.g., from [%B at t_R - 15%] to [%B at t_R + 15%]) over 10-15 minutes.
-
If peak tailing persists, consider:
Table: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 (end-capped) | Good hydrophobicity, widely applicable. End-capping minimizes silanol interactions. |
| Mobile Phase (A) | 20-40 mM Ammonium Acetate, pH 7.5 | Buffers the system to prevent pH shifts and improve peak shape for basic analytes.[6][7] |
| Mobile Phase (B) | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often gives sharper peaks.[7][8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30-35 °C | Improves efficiency and reduces mobile phase viscosity.[6] |
| Detection | UV @ 254 nm or λ_max | Select a wavelength with good sensitivity for your compound. |
This guide provides a foundational framework for addressing the key characterization challenges associated with dihydroimidazole derivatives. By understanding the chemical principles behind these challenges, you can develop robust, reliable, and reproducible analytical methods.
References
-
Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]
-
One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. PMC. [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]
- Preparation of 2-imidazolines.
-
Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. MDPI. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ACTA POLONIAE PHARMACEUTICA. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]
-
Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). PubMed. [Link]
-
Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]
-
The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews. [Link]
-
Dehydro-oxazole, thiazole and imidazole radicals: insights into the electronic structure, stability and reactivity aspects. RSC Publishing. [Link]
-
Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. [Link]
-
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate. [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. ScienceDirect. [Link]
-
Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Imidazole at BMRB. BMRB. [Link]
-
2-Imidazolidinethione. NIST WebBook. [Link]
-
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-. NIST WebBook. [Link]
-
2-Imidazolidinethione. NIST WebBook. [Link]
-
Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry. [Link]
-
Synthesis of Dihydroimidazole Derivatives under Solvent Free Condition and Their Antibacterial Evaluation. ResearchGate. [Link]
-
2-Imidazoline. Wikipedia. [Link]
-
Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzo[10][13]imidazo[1,2-a][9][13][14]triazins. PubMed. [Link]
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed. [Link]
-
Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. The Journal of Organic Chemistry. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Synthesis of dihydroimidazole tethered imidazolinethiones and their activity as novel antagonists of the nuclear retinoic acid receptor-related orphan receptors (RORs). PMC. [Link]
-
Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. PMC. [Link]
-
Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]
-
fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. [Link]
-
5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. PMC. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
Tautomerism in imidazole unit. ResearchGate. [Link]
-
Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
Sources
- 1. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4298748A - Preparation of 2-imidazolines - Google Patents [patents.google.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in 2-(Methylthio)-dihydroimidazole Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-(methylthio)-4,5-dihydroimidazole (also known as 2-methylthio-2-imidazoline). This versatile building block is critical for synthesizing 2-amino-2-imidazolines, guanidine mimics, and complex heterocycles.
Here, we troubleshoot the most common regioselectivity challenges—specifically distinguishing between N-alkylation/acylation and C2-nucleophilic displacement of the methylthio (-SMe) group.
Troubleshooting & FAQs
Q1: Why does my nucleophilic displacement of the methylthio group yield multiple regioisomers when using unsymmetrical polyamines?
Causality: The displacement of the -SMe group by an amine proceeds via an addition-elimination mechanism at the C2 carbon. Polyamines contain multiple nucleophilic sites (e.g., primary vs. secondary amines). While primary amines are sterically less hindered and kinetically favored to attack the C2 position, secondary amines can compete if the reaction temperature is too high, leading to a thermodynamic mixture of regioisomers. Solution: To enforce strict regioselectivity for the primary amine, lower the reaction temperature to 40 °C and utilize a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like THF[1]. The steric bulk of DIPEA prevents it from interfering with the electrophilic C2 center while selectively deprotonating the less hindered primary amine during the transition state.
Q2: How can I selectively N-acylate the dihydroimidazole ring without displacing the -SMe group?
Causality: The endocyclic nitrogen atoms of the dihydroimidazole ring are highly nucleophilic. However, the exocyclic -SMe group is an excellent leaving group. If the reaction environment becomes acidic (e.g., from HCl generated by acyl chlorides), the ring protonates, making the C2 carbon highly susceptible to nucleophilic attack and premature -SMe displacement. Solution: Use di-tert-butyl dicarbonate (Boc₂O) instead of acyl chlorides. The reaction should be performed at 0 °C to suppress the elimination pathway, yielding the stable intermediate N-Boc-2-methylthio-4,5-dihydro-1H-imidazole[2].
Q3: My displacement reaction with a weakly nucleophilic arylamine is stalling. How can I force the reaction without degrading the starting material?
Causality: Arylamines possess delocalized lone pairs, significantly reducing their nucleophilicity toward the C2 carbon. Prolonged conventional heating attempts to overcome this high activation energy barrier but inevitably leads to the thermal decomposition of the hydroiodide salt and the premature evolution of methanethiol gas. Solution: Transition to microwave-assisted synthesis. Irradiating the mixture at 125 °C for 1 hour in pyridine provides rapid, uniform dielectric heating[1]. This overcomes the activation barrier for arylamines while minimizing the residence time that typically causes thermal degradation[3].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating visual and chemical cues.
Protocol A: Regioselective N-Boc Protection
Objective: Synthesize N-Boc-2-methylthio-4,5-dihydro-1H-imidazole without -SMe displacement.
-
Initialization: Suspend 2-methylthio-2-imidazoline hydroiodide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: Low temperature kinetically traps the reaction at the N-acylation stage.
-
Base Addition: Add triethylamine (Et₃N, 2.5 equiv) dropwise.
-
Self-Validation Check: The cloudy suspension will transition to a clear solution as the hydroiodide salt is neutralized to form the free base.
-
-
Electrophile Addition: Slowly add Boc₂O (1.2 equiv) dissolved in DCM. Allow the reaction to warm to room temperature over 2 hours.
-
Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 1:1).
-
Self-Validation Check: The highly polar starting material (which stays at the baseline) will disappear, replaced by a faster-eluting, UV-active spot corresponding to the N-Boc product[2].
-
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Microwave-Assisted Amine Displacement
Objective: Regioselective C2-amination using weakly nucleophilic amines.
-
Preparation: In a heavy-walled microwave vial, dissolve the target amine (1.0 equiv) and 2-methylthio-2-imidazoline hydroiodide (1.2 to 2.5 equiv) in anhydrous pyridine[1].
-
Irradiation: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 125 °C for 1 hour.
-
Validation & Venting:
-
Self-Validation Check: Upon completion, the vial will be under positive pressure due to the generation of methanethiol (MeSH) gas. This confirms the addition-elimination sequence was successful.
-
Safety: Vent the vial carefully inside a fume hood equipped with a NaOH scrubber to neutralize the MeSH odor[1].
-
-
Purification: Remove the pyridine under reduced pressure, dissolve the crude material in EtOAc, wash with saturated aqueous K₂CO₃, and purify via preparative HPLC[1].
Quantitative Data Summary
The following table summarizes the optimal conditions for directing the regioselectivity of 2-(methylthio)-dihydroimidazole reactions based on the nucleophile and desired outcome.
| Reaction Type | Reagents / Nucleophile | Optimal Conditions | Regioselectivity Outcome | Expected Yield (%) |
| N-Acylation | Boc₂O, Et₃N | DCM, 0 °C to RT, 2 h | 100% N1-substitution | 85 - 92 |
| SMe Displacement | Aliphatic Primary Amine | THF, DIPEA, 40 °C, 16 h | >95% C2-amination | 78 - 85 |
| SMe Displacement | Aromatic Amine (Weak) | Pyridine, MW 125 °C, 1 h | >90% C2-amination | 65 - 75 |
| SMe Displacement | Unhindered Polyamine | EtOH, Reflux, 2 h | Primary amine attack favored | 60 - 70 |
Reaction Pathway Visualization
The logical decision tree below illustrates the mechanistic divergence between N-functionalization and C2-displacement.
Fig 1: Reaction pathways for regioselective functionalization of 2-(methylthio)-dihydroimidazole.
References
-
Title: A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines Source: ResearchGate URL: 2[2]
-
Title: Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity Source: NIH / Cell Reports URL: 1[1]
-
Title: Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors Source: NIH / Journal of Medicinal Chemistry URL: 3[3]
Sources
1H NMR and 13C NMR analysis of 2-(methylthio)-4,5-dihydro-1H-imidazole
Comparative NMR Analysis Guide: 2-(Methylthio)-4,5-dihydro-1H-imidazole vs. Precursors
Introduction
2-(Methylthio)-4,5-dihydro-1H-imidazole (often isolated as a hydroiodide salt) is a highly versatile electrophilic building block used extensively in the development of complex heterocycles, agrochemicals, and central nervous system (CNS) therapeutics. It is typically synthesized via the S-methylation of 2-imidazolidinethione (ethylene thiourea) using methyl iodide.
For drug development professionals and synthetic chemists, distinguishing the methylated product from its unreacted precursor is a critical quality control step. This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance and spectral signatures of 2-(methylthio)-4,5-dihydro-1H-imidazole against its precursor, providing a self-validating framework for unambiguous structural elucidation.
Part 1: Theoretical Causality & Chemical Shifts
To effectively analyze these compounds, one must understand the causality behind the shifting magnetic environments. The structural conversion from a thione to an S-alkylated imidazoline fundamentally alters the electronic distribution of the molecule.
1. The C=S to C=N Transition (¹³C NMR) The most diagnostic feature of successful S-alkylation is the transformation of the thiourea C=S bond into an isothiourea C=N bond. In the precursor 2-imidazolidinethione, the highly polarized thiocarbonyl carbon is severely deshielded, resonating at approximately 183 ppm. Upon methylation, the electron density shifts into the ring. The resulting C=N carbon of the imidazoline ring is less deshielded, resulting in a characteristic upfield shift of ~20 ppm, appearing definitively at ~162 ppm as documented in [1]. This ~20 ppm shift is the primary self-validating proof of a successful reaction.
2. Accidental Magnetic Equivalence (¹H NMR) A fascinating phenomenon in the ¹H NMR of 2-(methylthio)-4,5-dihydro-1H-imidazole is the behavior of the C4 and C5 ethylene protons. Despite being part of a substituted heterocyclic ring, these protons frequently exhibit "accidental magnetic equivalence"[2]. Instead of the complex AA'BB' multiplet expected from a rigid ring system, rapid tautomerization between the ring nitrogens averages the chemical environments. This results in a sharp, integrated 4H singlet at ~3.60 ppm[3].
3. The S-Methyl Signature The introduction of the -SCH₃ group provides a definitive 3H singlet in the proton spectrum at ~2.50 ppm and a corresponding aliphatic carbon peak at ~15.0 ppm in the ¹³C spectrum[1].
Part 2: Comparative Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data, allowing for rapid visual comparison between the precursor and the target product.
Table 1: ¹H NMR Spectral Comparison (Solvent: CDCl₃)
| Compound | -NH (δ, ppm) | -CH₂-CH₂- (δ, ppm) | -S-CH₃ (δ, ppm) | Multiplicity |
| 2-Imidazolidinethione | ~6.50 (2H) | ~3.70 (4H) | N/A | Singlets |
| 2-(Methylthio)-4,5-dihydro-1H-imidazole | ~7.40 (1H)* | ~3.60 (4H) | ~2.50 (3H) | Singlets |
*Note: The -NH proton shift is highly concentration- and solvent-dependent due to hydrogen bonding and rapid exchange rates.
Table 2: ¹³C NMR Spectral Comparison (Solvent: CDCl₃)
| Compound | C2 Quaternary (δ, ppm) | C4, C5 Ethylene (δ, ppm) | -S-CH₃ (δ, ppm) |
| 2-Imidazolidinethione | ~183.0 (C=S) | ~45.0 | N/A |
| 2-(Methylthio)-4,5-dihydro-1H-imidazole | ~162.0 (C=N) | ~49.0 | ~15.0 |
Part 3: Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring high-quality NMR spectra of thioimidazolines.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 15–20 mg of the synthesized 2-(methylthio)-4,5-dihydro-1H-imidazole (or its hydroiodide salt). Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Set the spectrometer to a standard proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 s. Acquire 16–32 scans to ensure a high signal-to-noise ratio, particularly to resolve the broad -NH proton.
-
¹³C NMR Acquisition: Switch to the ¹³C channel. Use proton decoupling (zgpg30). Critical Step: Because the C2 (C=N) quaternary carbon lacks attached protons, it relies on slower dipole-dipole relaxation mechanisms. Set D1 to at least 3.0–5.0 seconds to prevent signal saturation and ensure the diagnostic ~162 ppm peak is visible above the noise floor. Acquire a minimum of 512 scans.
-
Data Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the TMS peak to 0.00 ppm.
Step-by-step NMR acquisition and processing workflow.
Part 4: 2D NMR Workflow for Unambiguous Confirmation
While 1D NMR provides strong evidence of S-methylation, 2D NMR is required to definitively prove that the methyl group is attached to the sulfur atom rather than a ring nitrogen (N-methylation is a common side reaction).
By utilizing Heteronuclear Multiple Bond Correlation (HMBC) , researchers can observe long-range couplings (²J and ³J). A successful S-methylation is unambiguously confirmed by a ³J cross-peak between the -S-CH₃ protons (δ 2.50 ppm) and the C2 quaternary carbon (δ 162 ppm). If N-methylation occurred, the methyl protons would correlate differently with the ring carbons.
HMBC and HSQC 2D NMR correlation network for structural verification.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88369, 2-Methylthio-2-imidazoline hydroiodide." PubChem, [Link].
-
Chowdhury, A. Z. M. S., et al. "Reagents for new heteroannelation reactions part V: 2-(methylthio)-2-imidazoline." Arkivoc, 2000, Vol 2000, Part iii, pp 402-408. [Link].
-
Trani, A., et al. "A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines." ResearchGate, [Link].
Sources
X-ray crystallography of 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives
Title: X-Ray Crystallography of 2-(Methylthio)-4,5-dihydro-1H-imidazole Derivatives: A Comparative Guide to High-Performance Diffractometers
Introduction As a Senior Application Scientist, I frequently encounter the crystallographic challenges posed by nitrogen-rich small molecules. 2-(Methylthio)-4,5-dihydro-1H-imidazole (commonly referred to as 2-methylthio-2-imidazoline) is a highly versatile synthetic intermediate and a potent pharmacophore. It is structurally integral to the angular fusion of tricyclic cores required for TRAIL induction in macrophages[1] and serves as a precursor for complex pyrido[4,3-d]pyrimidine systems[2].
However, obtaining publication-quality X-ray diffraction data for these derivatives is notoriously difficult. The flexible methylthio (-SCH3) group often exhibits severe thermal disorder at room temperature, while the imidazoline ring readily engages in extensive, unpredictable hydrogen-bonding networks[3]. This combination frequently results in small, weakly diffracting, or merohedrally twinned crystals. To overcome these barriers, modern crystallographers rely on advanced dual-microfocus diffractometers. This guide objectively compares the two industry-leading platforms for small molecule crystallography: the Bruker D8 VENTURE and the Rigaku XtaLAB Synergy-S .
Core Technology Comparison: Bruker vs. Rigaku
To effectively resolve the electron density of 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives, a diffractometer must deliver high X-ray flux to a small focal spot and detect weak high-angle reflections with zero background noise.
1. X-Ray Sources Both systems employ dual-source (Cu/Mo) microfocus tubes, which is a critical necessity. Copper Kα radiation (1.5418 Å) maximizes the anomalous scattering from the sulfur atom in the methylthio group, enabling unambiguous absolute structure determination (Flack parameter) for chiral derivatives. Conversely, Molybdenum Kα (0.7107 Å) is utilized to minimize absorption artifacts in larger, denser crystals[4].
-
Bruker D8 VENTURE: Utilizes the Diamond IµS source, which layers copper on a synthetic diamond substrate to dissipate heat, allowing for a highly stable, brilliant 100 µm beam[4].
-
Rigaku XtaLAB Synergy-S: Employs the PhotonJet-S source with continuously variable divergence slits, allowing the user to dynamically adjust the beam profile to match the crystal's mosaicity and resolve reflections from long unit cells[5].
2. Detector Technology
-
Bruker PHOTON III (CPAD): This Charge-Integrating Pixel Array Detector operates in a mixed mode (both photon counting and integration). It eliminates detector noise and provides an immense dynamic range, which is highly advantageous when dealing with the intense low-angle reflections and weak high-angle reflections typical of imidazoline derivatives[4].
-
Rigaku HyPix-6000HE (HPC): This Hybrid Photon Counting detector features direct X-ray photon detection with a 100 µm pixel size and a continuous 7 ns readout time. The zero dark noise characteristic is exceptional for distinguishing the weak diffraction spots of microcrystals from background scatter[5].
Data Presentation: Comparative Performance Metrics
The following table summarizes the quantitative performance of both systems when analyzing small organic heterocycles like 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives.
| Feature / Metric | Bruker D8 VENTURE | Rigaku XtaLAB Synergy-S |
| Microfocus X-Ray Source | Diamond IµS (Cu / Mo) | PhotonJet-S (Cu / Mo) |
| Detector Technology | PHOTON III (CPAD) | HyPix-6000HE (HPC) |
| Goniometer Geometry | 4-Circle Kappa (AGH) | 4-Circle Kappa (Telescopic 2θ arm) |
| Optimal Crystal Size | 10 µm to 1.0 mm | 10 µm to 1.0 mm |
| Software Suite | APEX4 / SAINT / SADABS | CrysAlisPro / AutoChem |
| Typical Data Collection Time | 1.0 – 4.0 hours | 0.5 – 3.0 hours |
| High-Angle Resolution Limit | < 0.70 Å (Cu source) | < 0.70 Å (Cu source) |
Experimental Protocol: A Self-Validating Crystallization & Diffraction Workflow
To ensure scientific integrity, the following protocol details the causality behind each step, creating a self-validating system for the structural determination of 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives.
Step 1: Controlled Crystallization via Vapor Diffusion
-
Procedure: Dissolve 10 mg of the synthesized derivative in 0.5 mL of a good solvent (e.g., dichloromethane) in a small inner vial. Place this inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., n-hexane).
-
Causality: Slow evaporation often leads to rapid supersaturation, yielding twinned clusters due to the imidazoline ring's hydrogen bonding. Vapor diffusion allows a slow, controlled approach to the nucleation zone, favoring single, macroscopic crystals.
-
Validation: Examine the resulting crystals under a polarizing optical microscope. A true single crystal will extinguish light uniformly every 90 degrees of rotation. Patchwork extinction indicates twinning.
Step 2: Cryo-Mounting
-
Procedure: Coat the selected crystal in a paratone-N oil drop. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a 100 K nitrogen stream (e.g., Oxford Cryosystems)[4],[5].
-
Causality: The methylthio group (-SCH3) is highly flexible. Freezing the crystal to 100 K suppresses this thermal motion, dramatically improving high-angle diffraction intensity and preventing radiation damage.
Step 3: Matrix Scan and Unit Cell Determination
-
Procedure: Collect 12–36 frames at 0.5° scan widths. Use the software (APEX4 or CrysAlisPro) to index the reflections and determine the unit cell[4].
-
Validation: The software will calculate an internal agreement factor ( Rint ). An Rint<0.05 during the matrix scan validates the integration parameters and crystal quality, justifying the commitment to a full multi-hour data collection.
Step 4: Full Data Collection and Integration
-
Procedure: Execute a full sphere data collection strategy using the Cu Kα source to maximize the anomalous signal of the sulfur atom. Integrate the data, apply multi-scan absorption correction, and solve the structure using intrinsic phasing (SHELXT).
Mandatory Visualizations
Crystallography workflow with built-in validation steps for imidazoline derivatives.
Mechanistic pathway of X-ray detection for weakly diffracting microcrystals.
Conclusion
Both the Bruker D8 VENTURE and Rigaku XtaLAB Synergy-S offer exceptional capabilities for resolving the structures of challenging 2-(methylthio)-4,5-dihydro-1H-imidazole derivatives. The Bruker system's CPAD technology excels in dynamic range, making it highly forgiving for crystals with massive low-angle intensity disparities. Conversely, Rigaku's HPC technology and continuously variable divergence slits offer unparalleled adaptability for extremely small or highly mosaic crystals. Ultimately, pairing either of these advanced diffractometers with a rigorously validated, cryo-cooled crystallization protocol guarantees high-fidelity structural data.
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A Comparative Guide for Drug Development Professionals: 2-(Methylthio) vs. 2-(Benzylthio) Imidazoles
Introduction: The Imidazole Scaffold and the Significance of 2-Position Substitution
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural molecules and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[1][2] The 2-position of the imidazole ring is a particularly attractive point for modification, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacological profile. Among these, thioether linkages (R-S-) have proven to be highly effective.
This guide provides an in-depth comparative analysis of two common 2-thioether substituents: the small, aliphatic methylthio group and the larger, aromatic benzylthio group. The choice between these two seemingly simple moieties can have profound consequences on a molecule's synthesis, reactivity, metabolic stability, and ultimately, its biological activity. For researchers in drug development, understanding these differences is critical for making rational design choices and accelerating the discovery of new therapeutic agents.
I. Synthesis Strategies: From a Common Precursor to Divergent Scaffolds
The most common and efficient route to both 2-(methylthio)- and 2-(benzylthio)imidazoles begins with the synthesis of a 2-mercaptoimidazole intermediate. This intermediate serves as a versatile nucleophile for subsequent S-alkylation reactions.
The synthesis typically starts with the condensation of a 1,2-dicarbonyl compound (or its equivalent) with thiourea.[4] This foundational step provides the core imidazole-2-thiol structure, which exists in tautomeric equilibrium with its thione form.
Caption: Conceptual diagram of potential binding interactions.
III. Pharmacological and Biological Profiles: A Structure-Activity Relationship (SAR) Perspective
Switching between a methylthio and a benzylthio group can dramatically alter biological activity. While specific outcomes are target-dependent, general trends can be observed from the literature.
| Biological Activity | 2-(Methylthio) Derivatives | 2-(Benzylthio) Derivatives | SAR Insights |
| Antibacterial | Certain 1-aryl-2-methylthio-imidazolines show potent activity, sometimes superior to ampicillin. [5] | 2-(Benzylthio)benzo[d]imidazoles have been investigated as antitubercular agents, with some compounds showing high potency and low toxicity. [6] | The larger benzylthio group may provide access to additional hydrophobic pockets in bacterial enzymes. The specific substitution pattern on the benzyl ring is often crucial for optimizing activity. [6][7] |
| Anticancer | 2-(Alkylthio)benzenesulfonamide derivatives have shown cytotoxicity against various cancer cell lines. [8][9] | Structurally related compounds with benzylthio moieties have also been explored for anticancer properties. [10] | The ability of the benzyl group to engage in π-stacking can be a key determinant of activity against targets like kinases or DNA-interacting proteins. However, this can also lead to off-target effects. |
| Anti-inflammatory | The core imidazole scaffold is known to be a part of molecules with anti-inflammatory properties. [11][12] | Benzylthio-containing pyrimidines (a related heterocycle) have demonstrated anti-inflammatory effects. [10] | The benzyl group can mimic the side chains of amino acids like phenylalanine, potentially leading to interactions with enzymes involved in the inflammatory cascade. |
Metabolic Stability Comparison:
For drug development, metabolic stability is as important as potency. A potent compound that is metabolized too quickly will have poor bioavailability and a short duration of action. [13]
-
2-(Methylthio)imidazoles: The primary metabolic pathways are likely S-oxidation to the sulfoxide and sulfone, and potential N-dealkylation or oxidation on the imidazole ring itself. Overall, this moiety is considered relatively stable.
-
2-(Benzylthio)imidazoles: This scaffold has more metabolic "soft spots." In addition to S-oxidation, the benzyl group is a prime target for CYP-mediated para-hydroxylation. This often leads to rapid clearance and can be a significant liability. Researchers may intentionally block this position (e.g., with a fluorine atom) to improve metabolic stability.
IV. Experimental Protocols
The following protocols are generalized procedures adapted from the literature to provide a practical guide for synthesis and evaluation.
Protocol 1: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole
This protocol is adapted from procedures described in the literature. [4] Part A: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol
-
Combine benzoin (1 mmol) and thiourea (1 mmol) in a round-bottom flask containing 15 mL of dimethylformamide (DMF).
-
Heat the reaction mixture to 100°C and maintain for 3 hours with stirring. [4]3. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure intermediate. [4] Part B: S-Benzylation
-
Dissolve the 4,5-diphenyl-1H-imidazole-2-thiol intermediate (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add potassium carbonate (1.2 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours. [4]5. Monitor the reaction by TLC.
-
Once complete, cool the mixture and neutralize by the careful addition of 5% NaHCO₃ solution. [4]7. Extract the product into ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the final product. [4]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the susceptibility of a compound to Phase I metabolism.
Caption: Workflow for an in vitro metabolic stability assay.
-
Preparation: Prepare a stock solution of the test compound (e.g., 2-(methylthio) or 2-(benzylthio) imidazole derivative) in a suitable solvent like DMSO. Prepare working solutions of Human Liver Microsomes (HLM) and the cofactor NADPH in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine the HLM and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining compound and any metabolites, is transferred for analysis.
-
Analysis: The amount of the parent compound remaining at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is a direct measure of metabolic stability. [13]
V. Conclusion and Strategic Recommendations
The choice between a 2-(methylthio) and a 2-(benzylthio) substituent is a critical decision in the design of imidazole-based drug candidates. This guide has illuminated the key differences in their synthesis, physicochemical properties, and pharmacological profiles.
Summary of Key Differences:
-
Synthesis: Both are accessible via S-alkylation of a common 2-mercaptoimidazole intermediate, with the benzylation often requiring slightly more forcing conditions.
-
Size & Interactions: The compact methyl group is limited to hydrophobic interactions, while the larger benzyl group can engage in more extensive hydrophobic and π-stacking interactions, potentially increasing potency but also affecting selectivity.
-
Metabolism: The benzylthio moiety introduces a significant metabolic liability (aromatic hydroxylation) that is absent in the methylthio analogue. This makes 2-(methylthio) compounds generally more metabolically stable.
Strategic Recommendations for Researchers:
-
Choose 2-(methylthio) when:
-
Metabolic stability is a primary concern.
-
The target active site is small or sterically constrained.
-
A simple, small hydrophobic group is desired for initial SAR studies.
-
-
Choose 2-(benzylthio) when:
-
A larger hydrophobic pocket or an aromatic interaction site is known or suspected in the target.
-
Higher potency is sought, and the potential for additional interactions outweighs the risk of metabolic instability.
-
Further optimization is planned, such as substituting the phenyl ring to block metabolism or enhance binding.
-
Ultimately, the optimal choice is context-dependent. It is often prudent to synthesize and test analogues from both series to empirically determine which scaffold provides the most promising balance of potency, selectivity, and drug-like properties for a given biological target.
References
- Application Notes and Protocols: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. Benchchem.
- Soh, C. H., & Lam, Y. (2010). Microwave-Assisted Synthesis of Substituted 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones. ACS Combinatorial Science.
- Rambo, R. S., et al. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society.
- Synthesis and anti-microbial activities of some new 2-benzylthio-4(5)-(2-styryl)imidazoles. (2025). ResearchGate.
- Synthesis of 2-(methylthio)-1-(prop-2-ynyl)-1H-benzo[d]imidazole (3) and 1-(prop-2-ynyl)-2-(prop-2-ynylthio)-1H-benzo[d] imidazole (5). ResearchGate.
- Bamoro, C., et al. Scheme 1. Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles 2a-g. ResearchGate.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
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Sztanke, K., et al. (2006). Synthesis of imidazoline and imidazo[2,1-c]t[4][7][14]riazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorganic & Medicinal Chemistry, 14(11), 3635-42. Available from:
- 2-Methylthio-2-imidazoline 99 5464-11-9. Sigma-Aldrich.
- COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. ResearchGate.
- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. (2016). MDPI.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2025). Taylor & Francis.
- Anderson, R. F., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 2. determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344.
- Synthesis and Applications of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. PMC.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm (RSC Publishing).
- N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine as potential anti-cancer agents: Synthesis, molecular structure, and metabolic stability. (2018). PubMed.
- Synthesis and Identification of Some New Derivatives of ([Benzyl Thio) Benzimidazole -N. Iraqi Journal of Science. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQHqAOQgrBAtKUhLTQHMtBWx5BzZRDAWQ489KBZe3xW4epRDZP4yMdJrKVmRdlnbxDVgDbK3a5g4-5xsGQ-pPUq6C4PoqiFisMKfVV3a4xkdTGA2Ju4OtcHYWWiBNj43tf4uiAcedUqiNVmdlHGgU-XjOfM2JSqlg9BxWDwjhx4JybTglK8g==
- Armand, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals.
- Patil, S. A., Patil, S. A., & Patil, R. (2017). Medicinal applications of (benz)imidazole- and indole-based macrocycles. Chemical Biology & Drug Design, 89(4), 639-649.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021).
- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. (2011). PubMed.
- A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity. Benchchem.
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Comparative Biological Activity of Imidazole vs. Triazole Derivatives: A Technical Guide for Drug Development
Executive Summary
The development of azole-based therapeutics represents a cornerstone in modern medicinal chemistry, particularly in the management of invasive fungal infections. At the core of this pharmacological class lies a critical structural divergence: the choice between an imidazole (a two-nitrogen heterocycle) and a triazole (a three-nitrogen heterocycle) scaffold. While both classes exert their primary biological activity by inhibiting lanosterol 14α-demethylase (CYP51), their distinct electronic properties dictate profoundly different pharmacokinetic, toxicological, and target-selectivity profiles. This guide provides an objective, data-driven comparison of these two derivatives, detailing the mechanistic causality behind their biological activities and outlining self-validating experimental protocols for their evaluation.
Structural Chemistry & Target Engagement
Both imidazoles and triazoles function as competitive inhibitors of CYP51, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol—a vital component of the fungal cell membrane[1]. The inhibition is driven by the coordination of a nucleophilic nitrogen atom within the azole ring to the electrophilic ferric (Fe³⁺) heme iron in the enzyme's active site.
The Basicity Paradox: Affinity vs. Selectivity
-
Imidazoles (e.g., Ketoconazole, Miconazole): The 1,3-diazole ring possesses a highly basic nitrogen (pKa ~7.0). This strong basicity drives a highly stable coordinate covalent bond with the heme iron. However, this raw binding energy comes at the cost of selectivity. Imidazoles exhibit high cross-reactivity with mammalian hepatic cytochrome P450 enzymes, leading to systemic hepatotoxicity and severe drug-drug interactions[2]. Consequently, their clinical utility is largely restricted to topical applications[2].
-
Triazoles (e.g., Fluconazole, Voriconazole): The incorporation of a third nitrogen atom in the triazole ring (pKa ~2.2) significantly reduces the basicity of the coordinating nitrogen. To compensate for the weaker axial iron interaction, triazole derivatives are engineered with extended hydrophobic tails (e.g., fluoropyrimidine or difluorophenyl groups) that anchor the molecule within the specific hydrophobic pockets of the fungal CYP51 active site[2]. This structural evolution grants triazoles an enhanced selectivity for fungal CYP51 over human orthologs, enabling systemic oral and intravenous administration with greater metabolic stability[1][2].
Mechanism of CYP51 inhibition by imidazole and triazole derivatives in ergosterol biosynthesis.
Quantitative Pharmacological Comparison
To guide scaffold selection during hit-to-lead optimization, the comparative pharmacological parameters of imidazoles and triazoles are summarized below.
| Pharmacological Feature | Imidazole Derivatives | Triazole Derivatives |
| Heterocyclic Core | 1,3-diazole (2 Nitrogen atoms) | 1,2,4-triazole or 1,2,3-triazole (3 Nitrogen atoms) |
| Heme Iron Coordination | Stronger (Driven by higher nitrogen basicity) | Optimal (Balanced by hydrophobic active-site interactions)[2] |
| Mammalian CYP450 Inhibition | High (Significant risk of drug-drug interactions)[2] | Low to Moderate (Improved safety profile)[2] |
| Metabolic Half-Life (t₁/₂) | Shorter (e.g., Ketoconazole: 2–8 hours)[2] | Longer (e.g., Voriconazole: 6–24 hours)[2] |
| Primary Clinical Indication | Topical dermatological infections[2] | Systemic invasive fungal infections (Oral/IV)[2] |
| Emerging Applications | Anticancer, antibacterial[3] | Antiviral, broad-spectrum agricultural fungicides[3][4] |
Experimental Methodology: Validating Azole Efficacy and Selectivity
As a Senior Application Scientist, I emphasize that generating reliable structure-activity relationship (SAR) data requires self-validating experimental systems. The following protocols detail how to objectively measure target engagement and phenotypic efficacy while ensuring internal assay integrity.
Protocol A: CYP51 Spectral Binding Assay (Target Engagement)
This assay quantifies the dissociation constant ( Kd ) of the azole-CYP51 complex by measuring the optical shift that occurs when an azole displaces water as the axial ligand of the heme iron, transitioning the iron from a high-spin to a low-spin state[1].
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified recombinant fungal CYP51 (e.g., C. albicans CYP51) to a final concentration of 1–2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Causality & Validation: Glycerol prevents protein aggregation. Self-Validation Check: Scan the absolute spectrum from 350 to 500 nm. The assay is only valid if a distinct Soret peak is observed at ~417 nm, confirming the presence of intact, properly folded ferric heme[1].
-
-
Ligand Titration: Add the azole derivative (dissolved in DMSO) in 0.5 µL aliquots to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette.
-
Causality: DMSO matching in the reference cuvette nullifies solvent-induced spectral artifacts. Keep total DMSO concentration below 1% to prevent enzyme denaturation.
-
-
Spectral Recording: After each addition, record the difference spectrum. Azole binding generates a classic "Type II" difference spectrum characterized by a peak at ~430 nm and a trough at ~410 nm.
-
Data Analysis & Internal Control: Plot the peak-to-trough absorbance difference ( ΔA430−410 ) against the ligand concentration.
-
Self-Validation Check: The curve must reach a clear horizontal asymptote (saturation). If saturation is not achieved, the ligand may be precipitating. Fit the data to the Morrison tight-binding quadratic equation to calculate the Kd .
-
Protocol B: In Vitro MIC Determination (Phenotypic Efficacy)
Following target validation, phenotypic antifungal activity must be assessed using the standardized CLSI M27 microdilution protocol.
Step-by-Step Methodology:
-
Inoculum Standardization: Prepare a fungal suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of 1.5×103 to 3×103 CFU/mL.
-
Causality: MOPS buffering is critical; azole activity is highly pH-dependent, and fungal metabolism will acidify unbuffered media, artificially skewing MIC values.
-
-
Microdilution: Dispense 100 µL of the standardized inoculum into a 96-well plate containing serial two-fold dilutions of the azole derivatives.
-
Incubation & Endpoint Reading: Incubate at 35°C for 48 hours. Read the optical density (OD) at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control.
-
Self-Validation Check: The assay is strictly invalid if the drug-free growth control well does not reach a minimum OD₅₃₀ of 0.2, indicating compromised fungal viability. Furthermore, include a sterility control well (media only) to rule out contamination.
-
Step-by-step workflow integrating CYP51 spectral binding validation with phenotypic MIC profiling.
Future Perspectives: Hybridization Strategies
The rise of multi-drug resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has necessitated the evolution of the azole scaffold[2]. Modern drug discovery is shifting toward hybridization strategies. For instance, recent studies have successfully synthesized kanamycin-azole hybrids and triazole-oxadiazole combinations[4]. By pairing the potent CYP51 inhibitory core of a triazole with secondary pharmacophores that disrupt fungal membrane efflux pumps or target alternative pathways, researchers are developing next-generation agents capable of overcoming established resistance mechanisms.
References
-
Binding of azole drugs to heme: A combined MS/MS and computational approach - ResearchGate.[Link]
-
CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - National Institutes of Health (PMC).[Link]
-
Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi - ResearchGate.[Link]
-
Imidazole vs Triazole: When And How Can You Use Each One? - The Content Authority.[Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(methylthio)-4,5-dihydro-1H-imidazole: An Orthogonal Approach
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. The biological activity, safety, and overall quality of a potential therapeutic agent or a critical research tool are intrinsically linked to its purity. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of 2-(methylthio)-4,5-dihydro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will move beyond a simple listing of methods to explain the causality behind experimental choices, advocating for an orthogonal, self-validating approach to ensure the highest confidence in your material.
The concept of "orthogonality" in analytical chemistry is crucial; it involves using two or more independent methods to measure the same property.[3] By leveraging the distinct principles of chromatographic separation, mass spectrometry, nuclear magnetic resonance, and elemental analysis, we can create a comprehensive and robust purity profile that a single technique cannot provide.
Understanding the Starting Point: Synthesis and Potential Impurities
A robust purity assessment strategy begins with understanding the potential impurities that may arise from the synthetic route. While numerous methods exist for imidazole synthesis, a common pathway to 2-substituted dihydroimidazoles involves the cyclization of a precursor with ethylenediamine.[1][4][5][6] This understanding allows us to anticipate potential impurities and select analytical techniques best suited for their detection.
Potential Impurities Include:
-
Unreacted Starting Materials: Such as ethylenediamine or the methylthio-containing precursor.
-
Reaction By-products: Resulting from side reactions or incomplete cyclization.
-
Reagents and Catalysts: Carryover from the synthesis and work-up steps.
-
Residual Solvents: Organic solvents used during the reaction and purification process.
-
Degradation Products: Arising from instability of the final compound under certain conditions.
Caption: Plausible synthesis route and the origin of potential impurities.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical method is sufficient to declare a compound "pure." Here, we compare the workhorses of purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation, identification, and quantification of non-volatile and thermally labile compounds.[7] Its high resolving power makes it ideal for detecting and quantifying closely related impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-(methylthio)-4,5-dihydro-1H-imidazole, reversed-phase HPLC is typically the method of choice.
-
Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and a buffer (e.g., ammonium acetate or phosphate).[8]
-
Reference standard of 2-(methylthio)-4,5-dihydro-1H-imidazole (purity ≥98%).
-
-
Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan).
-
Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Advantages:
-
Excellent for separating non-volatile impurities and isomers.
-
High sensitivity and reproducibility.
-
Widely available and a standard requirement for regulatory submissions.
Limitations:
-
May not detect impurities that do not have a UV chromophore.
-
Involatile buffer salts can be problematic if interfacing with mass spectrometry.
-
Does not provide absolute quantification without a reference standard for each impurity.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products that may be present in the synthesized sample.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for identification.[]
-
Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).
-
A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.[11]
-
GC-grade solvents (e.g., methanol or dichloromethane) for sample dissolution.
-
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~2 mg of the synthesized sample and dissolve in 1 mL of a suitable solvent.
-
-
Instrumental Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).[11][12]
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[13]
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify based on peak area, often relative to an internal standard for better accuracy.
-
Advantages:
-
Excellent for identifying and quantifying volatile impurities, especially residual solvents.
-
High sensitivity and specificity due to mass detection.[14]
Limitations:
-
Not suitable for non-volatile or thermally unstable compounds.
-
The compound may require derivatization to increase its volatility, adding complexity.[14]
Quantitative Nuclear Magnetic Resonance (qNMR)
While NMR is primarily known for structural elucidation, its quantitative application (qNMR) is a powerful tool for purity assessment.[15] It is considered a primary ratio method, meaning it can provide a direct and accurate measure of purity without needing a reference standard of the compound itself.[16]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[17][18]
-
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone); must have a simple spectrum with peaks that do not overlap with the analyte's signals.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized sample into a vial.
-
Accurately weigh ~5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. This requires specific parameters to ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved peak from the analyte and a peak from the internal standard.
-
Calculate the purity using the following formula[17]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity = Purity of the standard.
-
Advantages:
-
Provides absolute quantification without a specific reference standard for the analyte.[19]
-
Simultaneously confirms the structure of the main component and identifies impurities with proton signals.
-
Non-destructive technique.[19]
-
Orthogonal to chromatographic methods.[19]
Limitations:
-
Lower sensitivity compared to chromatographic methods; impurities below ~0.1% may not be detected.[20]
-
Signal overlap can complicate quantification.
-
Does not detect impurities without proton signals (e.g., inorganic salts).
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[21][22] It serves as a crucial check on the empirical formula of the synthesized compound and provides an indication of overall purity.
Principle: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared detectors).[23]
-
Instrumentation:
-
CHNS Elemental Analyzer.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the dried, homogeneous sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis:
-
The instrument automatically combusts the sample and analyzes the resulting gases.
-
-
Data Analysis:
Advantages:
-
Provides a fundamental check of the elemental composition.
-
Fast, simple, and relatively inexpensive.[21]
-
Detects inorganic impurities that other methods might miss.
Limitations:
-
Does not distinguish between the target compound and an impurity with the same elemental composition (an isomer).
-
Low sensitivity to impurities that are present in small amounts.
-
Assumes the sample is homogeneous.
Data Presentation and The Orthogonal Workflow
A truly self-validating system for purity assessment integrates these orthogonal techniques. Each method validates the others, providing a higher degree of confidence than any single method alone.
Caption: Workflow for comprehensive purity analysis using orthogonal techniques.
Comparative Data Summary
The table below summarizes hypothetical data from the analysis of a synthesized batch of 2-(methylthio)-4,5-dihydro-1H-imidazole compared to a certified reference standard.
| Analytical Technique | Parameter Measured | Reference Standard | Synthesized Batch | Interpretation |
| HPLC (Area %) | Purity by UV at 220 nm | 99.8% | 99.1% | Indicates 0.7% of UV-active impurities. One impurity at RRT 0.85 (0.5%) and another at RRT 1.10 (0.2%). |
| GC-MS | Residual Solvents | Acetone: <50 ppm | Acetone: 450 ppm | Residual acetone from purification is present above typical limits. No other volatile impurities detected. |
| ¹H qNMR | Absolute Purity (mass %) | 99.7 ± 0.3% | 98.5 ± 0.4% | Confirms high purity. The lower value compared to HPLC suggests the presence of non-UV active or NMR-silent impurities (e.g., water, inorganics). |
| Elemental Analysis | % Composition (C, H, N, S) | C: 41.35%H: 6.94%N: 24.11%S: 27.60% | C: 41.15%H: 7.01%N: 23.95%S: 27.45% | All values are within the acceptable ±0.4% range of the theoretical values, confirming the correct elemental composition. |
Conclusion and Recommendations
The purity assessment of synthesized 2-(methylthio)-4,5-dihydro-1H-imidazole requires a multi-faceted, orthogonal approach to achieve a high degree of confidence. Relying on a single method, such as HPLC area percent, can be misleading as it may overlook non-chromophoric or volatile impurities.
-
Initial Screening: Use HPLC-UV as the primary tool for routine analysis to assess the presence of related substance impurities and determine the relative purity.
-
Volatile Impurity Profiling: Employ GC-MS to specifically identify and quantify residual solvents and other volatile organic impurities.
-
Definitive Purity and Identity Confirmation: Utilize ¹H qNMR to determine the absolute mass purity of the batch and to unequivocally confirm the identity of the main component.[17][19]
-
Fundamental Compositional Verification: Perform Elemental Analysis on the final, purified batch to ensure it aligns with the correct empirical formula, providing a final, fundamental check on its composition.[22][24]
By integrating these complementary techniques, researchers can build a self-validating system that provides a comprehensive and trustworthy assessment of their synthesized compound, ensuring the integrity and reliability of their subsequent research and development activities.[3][9]
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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Wikipedia. Elemental analysis. [Link]
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Cui, Y., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Dahlin, J. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Cui, Y., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis. [Link]
-
Bruker. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]
-
Giraudeau, P. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
Slideshare. Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. [Link]
-
Li, H., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]
-
Li, Y., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Microchemical Journal. [Link]
-
Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]
-
Karabín, M., et al. (2021, April 15). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. [Link]
-
Carron, R., et al. (2003, May 8). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. [Link]
-
Bailey, D. M., et al. (1987, August). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry. [Link]
-
SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?. [Link]
-
Organic Chemistry Portal. Synthesis of imidazoles. [Link]
-
Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]
-
de la Torre, B. G., & Andreu, D. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Simeone, J., Hong, P., & R. P. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Wang, Q., et al. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
PubChem. 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1). [Link]
-
Logoyda, L., et al. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies. [Link]
-
Wang, Y., et al. (2023). Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing. Frontiers in Nutrition. [Link]
-
Ali, M., et al. (2023, September 12). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. MDPI. [Link]
-
ResearchGate. Graphical representation of the thiazoline/thiazole formation (GC-MS).... [Link]
-
Desai, N. C., et al. (2013). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of Saudi Chemical Society. [Link]
-
Grimmett, M. R. (n.d.). Product Class 3: Imidazoles. Science of Synthesis. [Link]
-
Shankar, P., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica. [Link]
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- 1. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | Combined LC-MS-based metabolomics and GC-IMS analysis reveal changes in chemical components and aroma components of Jujube leaf tea during processing [frontiersin.org]
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Isomer separation of substituted imidazoles by chiral HPLC
Isomer Separation of Substituted Imidazoles by Chiral HPLC: A Comprehensive Column Comparison Guide
The enantiomeric separation of substituted imidazoles is a critical analytical challenge in modern drug development. Because the imidazole ring is a privileged scaffold found in numerous antifungal agents (e.g., miconazole, econazole) and novel hit-to-lead medicinal chemistry compounds, isolating its stereoisomers is essential. Enantiomers of chiral imidazoles often exhibit drastically different pharmacokinetic profiles, toxicities, and target affinities—for instance, specific stereoisomers of ketoconazole demonstrate vastly different inhibitory effects on the CYP3A4 enzyme[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading chiral stationary phases (CSPs) for imidazole derivatives. This guide bypasses generic overviews to focus on the thermodynamic and mechanistic causalities behind mobile phase selection, column chemistry, and experimental optimization.
Mechanistic Foundations of Chiral Recognition
The successful resolution of imidazole enantiomers relies on a delicate balance of transient diastereomeric interactions between the analyte and the chiral selector. Substituted imidazoles typically engage in three primary modes of interaction:
-
π−π Stacking: Driven by the electron-rich aromatic substituents on the imidazole ring interacting with the phenyl groups of polysaccharide-based CSPs[2].
-
Hydrogen Bonding: Occurs between the basic nitrogen of the imidazole (or its amide/hydroxyl substituents) and the carbamate/benzoate linkages of the stationary phase.
-
Steric Inclusion: Critical when using cyclodextrin-based columns, where bulky aromatic moieties form inclusion complexes within the hydrophobic cavity of the cyclodextrin[3].
Fig 1: Primary chiral recognition mechanisms for substituted imidazole derivatives.
Comparative Analysis of Chiral Stationary Phases
Selecting the correct column chemistry dictates the elution mode and the ultimate success of the separation. Below is an objective comparison of the most effective CSPs for imidazole derivatives based on recent experimental data.
A. Coated Polysaccharide Phases (Normal Phase)
Example: Chiralcel OJ (Cellulose tris(4-methylbenzoate)) Coated cellulose phases are the historical gold standard for lipophilic antifungal imidazoles. Under Normal Phase (NP) conditions (Hexane/Alcohols), these columns provide excellent chiral recognition. However, because imidazoles are basic, they interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. The addition of a basic modifier like Diethylamine (DEA) is mandatory to mask these silanols[1]. Caveat: While DEA improves peak symmetry, it competitively binds to hydrogen-bonding sites on the CSP, which can slightly reduce the overall enantioselectivity ( α )[1].
B. Immobilized Polysaccharide Phases (Reversed-Phase)
Example: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) Immobilized phases allow for Reversed-Phase (RP) elution without risking the dissolution of the chiral selector. This is highly profitable for modern hit-to-lead chiral imidazolines that possess high polarity or water solubility. RP conditions (Water/Acetonitrile/Methanol) leverage the hydrophobic effect, driving the electron-rich phenyl groups of the imidazole into tight π−π stacking interactions with the polymeric selector[2].
C. Cyclodextrin-Based Phases (Inclusion Mode)
Example: Native and Derivatized β -Cyclodextrin For 4,5-disubstituted imidazoles, cyclodextrin columns offer a unique orthogonal selectivity. The separation is governed by the ability of the analyte's aromatic moieties to fit into the β -CD cavity. These columns are highly versatile, functioning well in both HPLC and Capillary Electrophoresis (CE) formats[3].
Quantitative Performance Comparison
| Column Chemistry | Target Imidazole Class | Elution Mode | Optimal Mobile Phase | Typical Resolution ( Rs ) | Ref |
| Chiralcel OJ | Antifungals (Bifonazole, Econazole) | Normal Phase | Hexane / EtOH / MeOH + 0.1% DEA | 1.50 – 3.20 | [1] |
| Chiralpak IB | Polar Hit-to-Lead Imidazolines | Reversed-Phase | H₂O (NH₄OAc pH 7.5) / ACN / MeOH | 1.26 – 2.31 | [2] |
| AmyCoat RP | Antifungals (Miconazole, Sulconazole) | Reversed-Phase | H₂O / ACN + Trace DEA/Acetic Acid | 1.29 – 1.97 | [4] |
| β -Cyclodextrin | 4,5-disubstituted Imidazoles | Polar Organic / RP | ACN / MeOH / HOAc / TEA | Up to 7.0 (via CE/HPLC) | [3] |
Experimental Methodologies & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality checkpoints are included so you can troubleshoot in real-time.
Fig 2: Decision tree workflow for developing imidazole chiral separation methods.
Protocol A: Normal-Phase Separation of Lipophilic Imidazoles
Optimized for highly retained compounds like Fenticonazole on Chiralcel OJ.
-
System Preparation: Flush the HPLC system with Isopropanol, followed by Hexane, to ensure all aqueous buffers are removed.
-
Column: Chiralcel OJ (250 × 4.6 mm, 10 µm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Hexane.
-
Solvent B: Ethanol/Methanol (1:1 v/v) containing 0.1% Diethylamine (DEA).
-
-
Elution Strategy: While isocratic elution works for bifonazole, strongly retained imidazoles require a gradient elution to prevent asymmetrical, overly broad peaks[1]. Program a gradient from 10% B to 40% B over 45 minutes.
-
Flow Rate & Detection: 0.8 mL/min; UV detection at 220 nm.
-
Causality Checkpoint: If peak tailing exceeds a USP factor of 1.5, discard and remake Solvent B. DEA is highly volatile and oxidizes; degraded DEA loses its capacity to mask silanols, instantly degrading peak shape.
Protocol B: Reversed-Phase Enantioselective Analysis of Chiral Imidazolines
Optimized for polar medicinal chemistry leads on Chiralpak IB.
-
Column: Chiralpak IB (250 × 4.6 mm, 5 µm).
-
Buffer Preparation: Prepare a 40 mM Ammonium Acetate buffer. Adjust the apparent pH strictly to 7.5.
-
Why pH 7.5? Imidazoles typically have a pKa around 6.5-7.0. Maintaining the pH at 7.5 ensures the imidazole ring remains deprotonated (neutral), maximizing its ability to partition into the stationary phase and engage in π−π stacking[2].
-
-
Mobile Phase: 50% Buffer / 50% Organic Modifier (Acetonitrile/Methanol gradient).
-
Flow Rate & Detection: 1.0 mL/min; Column temperature set to 20 °C; UV detection at 254 nm.
-
Causality Checkpoint: If resolution ( Rs ) drops below 1.2, lower the column temperature to 15 °C. Chiral discrimination is an enthalpically driven process; lower temperatures restrict the conformational flexibility of the polymer, often enhancing stereodiscrimination.
References
- The Enantiomeric Separation of 4,5-disubstituted Imidazoles by HPLC and CE using Cyclodextrin-based Chiral Selectors. ResearchGate.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PTFARM.
- Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. ResearchGate.
Sources
Comprehensive Safety and Operational Guide: Handling 2-(Methylthio)-4,5-dihydro-1H-imidazole
As a Senior Application Scientist, I frequently oversee the integration of highly reactive chemical intermediates into drug discovery and materials science pipelines. 2-(Methylthio)-4,5-dihydro-1H-imidazole (often utilized as its hydriodide or hydrobromide salt) is a critical building block in medicinal chemistry. It is extensively used to synthesize Aurora and epidermal growth factor receptor (EGFR) kinase inhibitors, spiro-piperidine influenza A inhibitors, and galegine analogues for metabolic research [1].
However, the very chemical properties that make it an excellent electrophile in nucleophilic displacement reactions also dictate its stringent hazard profile. This guide provides a self-validating system for the safe handling, operational use, and disposal of this compound, ensuring that your laboratory maintains both scientific integrity and uncompromising safety.
Chemical Identity & Quantitative Data
Before handling any reagent, it is imperative to understand its physical parameters. These metrics dictate volatility, solubility, and storage requirements, forming the baseline of any robust safety assessment.
Table 1: Physical and Chemical Properties of 2-(Methylthio)-4,5-dihydro-1H-imidazole and its Salts , , [2][3]
| Property | Free Base (CAS 20112-79-2) | Hydriodide Salt (CAS 5464-11-9) | Hydrobromide Salt (CAS 40241-78-9) |
| Molecular Weight | 116.18 g/mol | 244.10 g/mol | 197.09 g/mol |
| Physical State | Solid/Powder | Crystalline Powder | Crystalline Powder |
| Melting Point | N/A | 144–146 °C | N/A |
| Boiling Point | 186.8 °C (at 760 mmHg) | N/A (Decomposes) | N/A (Decomposes) |
| Density | ~1.3 g/cm³ | N/A | N/A |
| Storage Class | Combustible Solid | 11 (Combustible Solids) | 11 (Combustible Solids) |
Mechanistic Toxicology & Hazard Assessment
Understanding why a chemical is hazardous ensures that safety protocols are respected rather than just followed blindly. 2-(Methylthio)-4,5-dihydro-1H-imidazole triggers GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].
Causality of Hazards:
-
Alkalinity of the Imidazoline Ring: The nitrogen atoms in the 4,5-dihydro-1H-imidazole ring possess lone pairs that readily abstract protons from the aqueous environments of mucous membranes (eyes, respiratory tract). This leads to localized pH spikes and subsequent cellular irritation.
-
Reactivity of the Methylthio Leaving Group: In synthetic chemistry, the methylthio (-SCH₃) moiety is designed to be displaced by nucleophiles (e.g., amines) to form 2-aminoimidazolines. Biologically, this means the compound can react with nucleophilic residues (like cysteine or lysine) on epidermal proteins, causing contact dermatitis and sensitization [1].
Figure 1: Logical relationship of chemical properties leading to tissue irritation.
Personal Protective Equipment (PPE) Matrix
To mitigate the mechanistic risks outlined above, a rigorous PPE strategy is required. The following matrix is designed for laboratory-scale handling (10 mg to 50 g).
Table 2: PPE Specifications and Scientific Justifications
| PPE Category | Specification | Scientific Justification |
| Eye Protection | Tight-fitting safety goggles or face shield. | Prevents exposure to airborne dust which causes severe ocular irritation (H319) via basicity. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended. | Nitrile provides an effective barrier against polar organic salts. Double gloving prevents transfer during weighing. |
| Respiratory | N95 (US) or FFP2/FFP3 (EU) particulate respirator. | Required if handled outside a fume hood. The salt forms fine dust that readily irritates the respiratory tract (H335) . |
| Body Protection | Flame-retardant lab coat (Storage Class 11). | Protects against static discharge ignition and prevents skin contact (H315). |
| Engineering | Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. | Maintains negative pressure, ensuring volatile byproducts or dust do not enter the operator's breathing zone. |
Experimental Protocol: Safe Handling & Reaction Setup
This protocol details the safe operational workflow for utilizing 2-(methylthio)-4,5-dihydro-1H-imidazole in a standard nucleophilic displacement reaction (e.g., synthesizing a 2-aminoimidazoline derivative). Every step is designed as a self-validating check.
Step-by-Step Methodology:
-
Pre-Operation Validation: Verify that the chemical fume hood is drawing at least 100 feet per minute (fpm). Equip all PPE specified in Table 2.
-
Weighing and Transfer:
-
Place an anti-static weighing boat on the analytical balance inside a ventilated enclosure.
-
Carefully dispense the required mass of the 2-(methylthio)-4,5-dihydro-1H-imidazole salt. Causality Note: The hydriodide and hydrobromide salts are hygroscopic; minimize exposure to ambient air to prevent clumping, which alters reaction stoichiometry and degrades the reagent.
-
-
Inert Atmosphere Setup:
-
Transfer the solid to an oven-dried round-bottom flask.
-
Seal with a rubber septum and purge the flask with dry Nitrogen or Argon for 5 minutes. This prevents oxidative degradation of the thioether group.
-
-
Solvent Addition:
-
Syringe in an anhydrous, aprotic solvent (e.g., DMF or acetonitrile). The polarity of these solvents helps dissolve the salt while stabilizing the transition state during the subsequent nucleophilic attack.
-
-
Reagent Addition & Heating:
-
Add the nucleophile (e.g., a primary amine) dropwise.
-
Attach a reflux condenser. If heating is required, use an oil bath or heating mantle. Critical Safety Insight: As the nucleophilic displacement proceeds, methanethiol (CH₃SH) gas may be evolved as a byproduct. Methanethiol is highly toxic and foul-smelling; ensure the condenser is vented directly into the back of the fume hood or routed through a bleach scrubber to neutralize the gas.
-
-
Quenching:
-
Cool the reaction to 0 °C. Quench carefully with cold water or a mild buffer to neutralize any unreacted basic species.
-
Figure 2: Safe handling and reaction workflow for 2-(methylthio)-4,5-dihydro-1H-imidazole.
Emergency Response & Spill Management
Even with self-validating protocols, operational failures can occur. Immediate, calculated action is required to prevent exposure.
Solid Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity.
-
Protect: Ensure N95/FFP3 respiratory protection and fresh nitrile gloves are worn before approaching the spill.
-
Contain: Do NOT dry sweep, as this aerosolizes the irritant powder. Gently cover the spill with damp paper towels (using water or a dilute weak acid like 1% acetic acid to neutralize the basic imidazoline).
-
Collect: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill area with soap and water, followed by an ethanol wipe down.
Skin/Eye Exposure:
-
Skin: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The high water solubility of the salts allows for rapid mechanical removal [2].
-
Eyes: Use an emergency eyewash station immediately. Hold eyelids open and flush for 15-20 minutes. Seek immediate ophthalmological evaluation due to the severe risk of basic chemical burns.
Waste Disposal & Environmental Compliance
Improper disposal of sulfur- and halogen-containing organics poses severe environmental risks and violates laboratory compliance standards.
-
Segregation: Do not mix with general organic waste. Place in a designated container for "Halogenated/Sulfur-Containing Organic Waste." The presence of iodide/bromide and sulfur requires specialized high-temperature incineration to prevent the release of toxic SOx and hydrogen halides.
-
Labeling: Clearly label the container with the chemical name, CAS number (e.g., 5464-11-9), and the specific hazards (Irritant, Combustible Solid).
-
Aqueous Waste: Any aqueous washings from the reaction workup must be neutralized to pH 7 before being transferred to aqueous hazardous waste streams.
References
-
Chemsrc. "CAS#:5464-11-9 | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole Physical Properties." Chemsrc. [Link]
Sources
- 1. Buy 2-(methylthio)-4,5-dihydro-1H-imidazole | 20112-79-2 [smolecule.com]
- 2. 2-(Methylthio)-4,5-dihydro-1H-imidazole hydrobromide, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. CAS#:5464-11-9 | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
